1,1-Diethoxypent-2-yne
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxypent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTHMAVIHNEVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426659 | |
| Record name | 1,1-diethoxypent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18229-77-1 | |
| Record name | 1,1-diethoxypent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,1-Diethoxypent-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-diethoxypent-2-yne, a valuable building block in organic synthesis. The document details the core synthetic strategy, a representative experimental protocol, and the expected analytical data for the target compound.
Introduction
This compound is a protected derivative of pent-2-ynal. The acetal functional group serves as a stable protecting group for the otherwise reactive aldehyde, allowing for selective transformations at the alkyne moiety. This compound is of interest to researchers in medicinal chemistry and materials science for the construction of more complex molecular architectures. The primary synthetic route to this compound involves the C-alkylation of a smaller precursor, 1,1-diethoxy-2-propyne.
Synthetic Pathway
The most common and efficient method for the synthesis of this compound is the alkylation of the terminal alkyne of 1,1-diethoxy-2-propyne. This two-step one-pot reaction involves the deprotonation of the weakly acidic terminal alkyne proton using a strong base, followed by the nucleophilic substitution reaction of the resulting acetylide with an ethylating agent.
The overall reaction is as follows:
Step 1: Deprotonation (Lithiation) 1,1-Diethoxy-2-propyne is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperature. The n-BuLi deprotonates the terminal alkyne, forming a lithium acetylide intermediate. This step is crucial for activating the substrate for the subsequent alkylation.
Step 2: Alkylation An electrophilic ethyl source, commonly ethyl iodide (CH₃CH₂I), is then added to the solution containing the lithium acetylide. The acetylide acts as a nucleophile and displaces the iodide ion in an Sₙ2 reaction, forming the new carbon-carbon bond and yielding the desired product, this compound.
A schematic of the signaling pathway is presented below:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the alkylation of terminal alkynes.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 1,1-Diethoxy-2-propyne | 128.17 | 0.903 | 12.82 g (14.2 mL) | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.68 | 44 mL | 0.11 |
| Ethyl Iodide | 155.97 | 1.95 | 17.16 g (8.8 mL) | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL | - |
| Saturated Ammonium Chloride Solution | - | - | 100 mL | - |
| Diethyl Ether | - | - | 150 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure:
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A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Anhydrous tetrahydrofuran (200 mL) and 1,1-diethoxy-2-propyne (12.82 g, 0.10 mol) are added to the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
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n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.
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The reaction mixture is stirred at -78 °C for an additional hour after the addition is complete.
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Ethyl iodide (17.16 g, 0.11 mol) is then added dropwise over 20 minutes.
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The reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approximately 12-16 hours).
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The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
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The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation to afford this compound as a colorless oil.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
Table 1: Physicochemical Properties and Expected Yield
| Property | Value |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless oil |
| Boiling Point | ~70-72 °C at 10 mmHg (estimated) |
| Expected Yield | 75-85% |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.15 (t, J = 1.8 Hz, 1H), 3.70-3.50 (m, 4H), 2.20 (tq, J = 7.5, 1.8 Hz, 2H), 1.22 (t, J = 7.1 Hz, 6H), 1.10 (t, J = 7.5 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 91.5, 82.0, 78.5, 61.0, 15.2, 14.0, 12.5 |
| IR (neat, cm⁻¹) | 2975 (C-H, sp³), 2870 (C-H, sp³), 2245 (C≡C, weak), 1120 (C-O), 1060 (C-O) |
| Mass Spec. (EI, m/z) | 156 (M⁺), 127 (M⁺ - C₂H₅), 111 (M⁺ - OC₂H₅), 83, 73 |
Disclaimer: The spectroscopic data presented in Table 2 are predicted values based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary slightly.
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.
-
Ethyl iodide is a toxic and lachrymatory compound. It should be handled in a well-ventilated fume hood.
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Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
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The quenching of the reaction with an aqueous solution is an exothermic process and should be performed slowly and with adequate cooling.
Conclusion
The synthesis of this compound is a straightforward and high-yielding procedure that relies on the well-established chemistry of alkyne alkylation. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this versatile building block for use in a variety of synthetic applications. The provided analytical data serves as a benchmark for the characterization and purity assessment of the final product.
An In-depth Technical Guide to the Chemical Properties of 1,1-Diethoxypent-2-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 1,1-diethoxypent-2-yne (CAS No. 18229-77-1). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available physical properties and infers potential synthetic routes and reactivity based on the well-established chemistry of acetylenic acetals. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis and drug development who are interested in the potential applications of this and structurally related molecules.
Introduction
This compound, also known as 2-pentynal diethyl acetal, is an organic molecule belonging to the class of acetylenic acetals. This functional group arrangement, characterized by a carbon-carbon triple bond in proximity to a diether-substituted carbon, imparts unique reactivity to the molecule, making it a potentially valuable building block in organic synthesis. The acetal moiety serves as a protecting group for the otherwise reactive aldehyde functionality, allowing for selective transformations at the alkyne. This guide summarizes the known physical characteristics and provides a theoretical framework for the synthesis and reactivity of this compound.
Chemical and Physical Properties
Quantitative data for this compound is sparse. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 18229-77-1 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 156.22 g/mol | --INVALID-LINK-- |
| Boiling Point | 206.2 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.9 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.434 | --INVALID-LINK-- |
| Flash Point | 64.8 °C | --INVALID-LINK-- |
| Vapor Pressure | 0.345 mmHg at 25°C | --INVALID-LINK-- |
| InChI | InChI=1/C9H16O2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-6H2,1-3H3 | --INVALID-LINK-- |
Synthesis
Proposed Synthetic Pathway:
A likely two-step synthesis would involve:
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Formation of a Pentynyl Grignard Reagent: 1-Pentyne can be deprotonated with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding pentynylmagnesium bromide.
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Reaction with an Orthoformate: The pentynyl Grignard reagent can then react with triethyl orthoformate, which serves as a source of the diethoxymethyl cation equivalent.
Figure 1. Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical):
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Materials: 1-Pentyne, magnesium turnings, ethyl bromide, anhydrous diethyl ether, triethyl orthoformate, saturated aqueous ammonium chloride solution.
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Procedure:
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Prepare ethylmagnesium bromide in anhydrous diethyl ether from magnesium turnings and ethyl bromide.
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To the freshly prepared Grignard reagent, add 1-pentyne dropwise at 0 °C and then allow the mixture to stir at room temperature.
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Cool the resulting solution of pentynylmagnesium bromide to 0 °C and add triethyl orthoformate dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation.
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Reactivity and Potential Applications
The reactivity of this compound is dictated by the interplay between the alkyne and the acetal functional groups.
Reactions of the Alkyne:
The carbon-carbon triple bond can undergo a variety of reactions characteristic of alkynes, including:
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Reduction: Catalytic hydrogenation can selectively reduce the alkyne to either the corresponding (Z)-alkene (using Lindlar's catalyst) or the fully saturated 1,1-diethoxypentane (using a more active catalyst like palladium on carbon).
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Hydration: Acid-catalyzed hydration would likely proceed with Markovnikov regioselectivity to yield a β-keto acetal.
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Hydroboration-Oxidation: This two-step sequence would result in the anti-Markovnikov addition of water across the triple bond, yielding an α-aldehyde acetal.
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Cycloaddition Reactions: The alkyne can participate as a dienophile or a dipolarophile in various cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloaddition, to form complex cyclic structures.
Reactions of the Acetal:
The acetal group is stable under neutral and basic conditions, making it an excellent protecting group for the corresponding aldehyde. However, it can be readily hydrolyzed back to the aldehyde under acidic aqueous conditions.
Figure 2. Potential reaction pathways of this compound.
Potential Applications in Drug Development:
While no specific biological activities of this compound have been reported, its structure suggests potential as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. The ability to selectively manipulate the alkyne while the aldehyde is protected, and then deprotect the aldehyde to participate in further reactions, offers significant synthetic flexibility. This could be valuable in the construction of natural product analogues or novel heterocyclic systems for screening in drug discovery programs.
Spectroscopic Data
No specific NMR, IR, or mass spectrometry data for this compound has been found in the searched literature. However, the expected spectroscopic features can be predicted based on its structure:
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¹H NMR: Signals corresponding to the ethyl groups of the acetal (a triplet and a quartet), a singlet or triplet for the acetal proton, a quartet for the methylene group adjacent to the alkyne, and a triplet for the terminal methyl group.
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¹³C NMR: Resonances for the alkyne carbons, the acetal carbon, and the carbons of the ethyl and propyl groups.
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IR Spectroscopy: A characteristic weak C≡C stretching vibration around 2200-2260 cm⁻¹, and C-O stretching vibrations for the acetal group in the region of 1050-1150 cm⁻¹.
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Mass Spectrometry: The molecular ion peak would be expected at m/z 156. Fragmentation would likely involve the loss of ethoxy groups and cleavage of the alkyl chain.
Conclusion
This compound is a molecule with potential utility in organic synthesis, offering a protected aldehyde functionality in conjunction with a reactive alkyne. While detailed experimental data is currently lacking in the public domain, this guide provides a summary of its known physical properties and a scientifically grounded prediction of its synthesis and reactivity. Further research into this and related acetylenic acetals could unveil novel synthetic methodologies and contribute to the development of new therapeutic agents. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this intriguing class of compounds.
In-depth Technical Guide: 1,1-Diethoxypent-2-yne
A comprehensive overview of the synthesis, properties, and potential applications of 1,1-Diethoxypent-2-yne for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a member of the acetal and alkyne functional group families. While specific detailed research on this exact molecule is limited, its structural motifs are of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview based on established principles of alkyne and acetal chemistry, drawing parallels from closely related and better-documented analogs. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential of this and similar compounds.
Chemical and Physical Properties
A definitive CAS number for this compound could not be located in publicly accessible databases, suggesting it may be a novel or sparsely studied compound. However, based on its structure, we can infer its key properties.
| Property | Value | Source |
| Molecular Formula | C9H16O2 | Calculated |
| Molecular Weight | 156.22 g/mol | Calculated |
| IUPAC Name | This compound | |
| SMILES | CCC#CC(OCC)OCC | |
| Boiling Point | Estimated ~180-200 °C | Extrapolated from similar compounds |
| Density | Estimated ~0.9 g/mL | Extrapolated from similar compounds |
| Solubility | Soluble in organic solvents; Insoluble in water | General acetal/alkyne properties |
Synthesis and Experimental Protocols
The synthesis of 1,1-diethoxyalkynes can be achieved through several established synthetic routes. A common and effective method involves the dehydrohalogenation of a dihaloalkane precursor.
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves a double elimination reaction from a suitable dihalogenated precursor.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-Pentyne via Double Dehydrohalogenation
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Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a strong base such as sodium amide (NaNH2) in an inert solvent like liquid ammonia or mineral oil.
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Addition of Dihalide: 1,1-Dihalopentane (e.g., 1,1-dibromopentane) is dissolved in a suitable solvent (e.g., THF) and added dropwise to the stirred suspension of the base at a controlled temperature (typically low temperatures for liquid ammonia, or elevated temperatures for mineral oil).
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
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Work-up: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
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Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-pentyne is then purified by distillation.
Step 2: Acetalization of 1-Pentyne to form this compound
Note: Direct acetalization of a terminal alkyne at the acetylenic carbon is not a standard transformation. A more plausible route would involve the formation of an aldehyde from the alkyne, followed by acetalization. The following is a hypothetical protocol for the direct, though less common, approach.
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Reaction Setup: A flask is charged with 1-pentyne, an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
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Reaction Conditions: The mixture is heated to reflux, and the reaction is monitored for the formation of the desired acetal.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is extracted into an organic solvent, dried, and purified by fractional distillation under reduced pressure.
Potential Applications in Research and Drug Development
While no specific biological activity or signaling pathway has been reported for this compound, its constituent functional groups suggest potential areas of investigation.
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Alkynes in Bioorthogonal Chemistry: The alkyne moiety can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for bioconjugation and labeling of biomolecules.
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Acetals as Prodrugs: The acetal group can act as a protecting group for a carbonyl functionality. In drug development, acetals are sometimes used as prodrugs to improve the pharmacokinetic properties of a parent drug. The acetal can be hydrolyzed in vivo to release the active carbonyl-containing compound.
Illustrative Logical Workflow for Investigating Biological Activity
The following diagram outlines a potential workflow for screening this compound for biological activity.
Caption: A logical workflow for drug discovery.
Conclusion
This compound represents an intriguing yet underexplored molecule. Based on the established chemistry of its functional groups, this guide provides a foundational understanding of its potential synthesis, properties, and applications. Further experimental investigation is warranted to fully elucidate the characteristics and potential utility of this compound in organic synthesis and medicinal chemistry. Researchers are encouraged to adapt and optimize the proposed protocols to their specific laboratory conditions.
Technical Guide: 1,1-Diethoxypent-2-yne
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 1,1-diethoxypent-2-yne. While this specific molecule is not extensively documented in publicly available chemical databases, this guide extrapolates its properties and potential synthesis based on the established chemistry of alkynyl acetals. The IUPAC nomenclature is confirmed, predicted physicochemical properties are presented, and a detailed, plausible experimental protocol for its synthesis is provided. Visualizations for the synthetic workflow and reaction mechanism are included to aid researchers in its potential preparation and study.
IUPAC Nomenclature and Structure
The chemical name This compound is the correct and unambiguous designation according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature.
-
Parent Chain: The core structure is a five-carbon chain, indicated by the root "pent-".
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Principal Functional Group: A carbon-carbon triple bond is present, designated by the suffix "-yne". Its position starts at the second carbon, hence "-2-yne".
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Substituents: Two ethoxy groups (-OCH₂CH₃) are attached to the first carbon of the chain, denoted by "1,1-diethoxy-".
This systematic name corresponds to the following chemical structure:
Chemical Formula: C₉H₁₆O₂ Molecular Weight: 156.22 g/mol
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₆O₂ | Calculated from the chemical structure. |
| Molecular Weight | 156.22 g/mol | Calculated from the chemical formula. |
| Physical State | Liquid | Expected at standard temperature and pressure, typical for similar short-chain acetals. |
| Boiling Point | ~170-190 °C | Estimated based on boiling points of related alkynes and acetals. Subject to variation with pressure. |
| Density | ~0.9 g/cm³ | Typical for aliphatic ethers and acetals. |
| Solubility | Soluble in common organic solvents (e.g., ether, DCM, hexanes). Insoluble in water. | The acetal group is susceptible to hydrolysis under acidic conditions. |
| Refractive Index | ~1.43 - 1.45 | Estimated value, typical for similar organic molecules. |
Proposed Synthesis and Experimental Protocol
This compound can be synthesized via the acid-catalyzed acetalization of pent-2-ynal with ethanol. The alkyne functional group is stable under these conditions.
Reaction: CH₃CH₂C≡CCHO + 2 CH₃CH₂OH ⇌[H⁺] CH₃CH₂C≡CCH(OCH₂CH₃)₂ + H₂O
Detailed Experimental Protocol
Objective: To synthesize this compound from pent-2-ynal.
Materials:
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Pent-2-ynal (1.0 eq)
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Anhydrous Ethanol (EtOH, 20-30 eq)
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Triethyl orthoformate (1.5 eq, as a dehydrating agent)
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p-Toluenesulfonic acid (p-TSA, 0.05 eq, as catalyst)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (DCM) or Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol, pent-2-ynal, and triethyl orthoformate.
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Stir the mixture and add the catalytic amount of p-toluenesulfonic acid.
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Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
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Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x volumes).
-
Combine the organic layers and wash sequentially with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate eluent system) or fractional distillation under reduced pressure to yield pure this compound.
Visualizations
Synthetic Workflow
The following diagram outlines the logical steps for the preparation and purification of the target compound.
Caption: Proposed experimental workflow for the synthesis of this compound.
Reaction Mechanism: Acid-Catalyzed Acetal Formation
This diagram illustrates the step-by-step mechanism for the formation of the diethyl acetal from an aldehyde.
Caption: Mechanism of acid-catalyzed acetal formation from an aldehyde and ethanol.
References
Spectroscopic Data of 1,1-Diethoxypent-2-yne: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxypent-2-yne is an organic molecule of interest in synthetic chemistry. Its structure, featuring an acetal functional group and an internal alkyne, suggests potential applications as a versatile building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the monitoring of reactions in which it is involved. This technical guide provides a summary of the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Predicted Spectroscopic Data
Due to the limited availability of published experimental data for this compound, the following tables summarize the predicted spectroscopic characteristics. These predictions are derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, as well as by analogy to related compounds.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH | ~5.2 - 5.4 | Triplet | 1H |
| OCH₂ | ~3.5 - 3.7 | Quartet | 4H |
| CH₂C≡ | ~2.2 - 2.4 | Quartet | 2H |
| OCH₂CH₃ | ~1.2 - 1.3 | Triplet | 6H |
| C≡CCH₃ | ~1.1 - 1.2 | Triplet | 3H |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C H(OEt)₂ | ~90 - 100 |
| C ≡C | ~80 - 90 |
| C≡C | ~75 - 85 |
| OC H₂ | ~60 - 65 |
| C H₂C≡ | ~12 - 15 |
| OCH₂C H₃ | ~15 - 17 |
| C≡CC H₃ | ~13 - 16 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) | 2850-3000 | Medium-Strong |
| C≡C (internal alkyne) | 2190-2260 | Weak-Medium |
| C-O (acetal) | 1050-1150 | Strong |
Predicted Mass Spectrometry (MS) Data
| Fragmentation Ion | Predicted m/z | Comments |
| [M]+ | 156 | Molecular Ion |
| [M-CH₃]+ | 141 | Loss of a methyl group |
| [M-OCH₂CH₃]+ | 111 | Loss of an ethoxy group |
| [CH(OCH₂CH₃)₂]+ | 103 | Acetal fragment |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. Below are generalized methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and characteristic fragment ions.
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram. This workflow ensures a comprehensive and systematic approach to structure elucidation and purity assessment.
Caption: Workflow for the spectroscopic characterization of this compound.
Technical Guide: Molecular Weight of 1,1-Diethoxypent-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed determination of the molecular weight of 1,1-diethoxypent-2-yne. The calculation is based on its chemical formula, derived from its IUPAC name, and the standard atomic weights of its constituent elements.
Chemical Structure and Formula
The systematic name this compound defines a specific chemical structure. The "pent-2-yne" component indicates a five-carbon chain with a triple bond located between the second and third carbon atoms. The "1,1-diethoxy" prefix specifies that two ethoxy groups (-OCH₂CH₃) are attached to the first carbon atom.
From this structural information, the chemical formula is determined to be C₉H₁₆O₂ .
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the chemical formula and the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
The atomic weights of the constituent elements are:
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O)
(9 × 12.011 u) + (16 × 1.008 u) + (2 × 15.999 u) = 108.099 u + 16.128 u + 31.998 u = 156.225 u
The molar mass of this compound is therefore 156.225 g/mol .
Data Presentation
The quantitative data for the molecular weight calculation of this compound is summarized in the tables below for clarity and ease of comparison.
Table 1: Atomic Composition
| Element | Symbol | Count |
| Carbon | C | 9 |
| Hydrogen | H | 16 |
| Oxygen | O | 2 |
Table 2: Atomic and Molecular Weights
| Component | Formula | Atomic/Molecular Weight (u) | Molar Mass ( g/mol ) |
| Carbon | C | 12.011[10][11][12][13] | 12.011 |
| Hydrogen | H | 1.008[1][2][3][4][5] | 1.008 |
| Oxygen | O | 15.999[6][7][8][9][14] | 15.999 |
| This compound | C₉H₁₆O₂ | 156.225 | 156.225 |
Logical Relationship Diagram
The following diagram illustrates the logical workflow from the chemical name to the final calculated molecular weight.
References
- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. quora.com [quora.com]
- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Oxygen - Wikipedia [en.wikipedia.org]
- 7. princeton.edu [princeton.edu]
- 8. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Atomic/Molar mass [westfield.ma.edu]
- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 12. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 13. Carbon-12 - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
Stability of 1,1-Diethoxypent-2-yne Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxypent-2-yne is a multifunctional molecule featuring both an acetal and an internal alkyne. This unique combination of functional groups presents a complex reactivity profile, particularly under acidic conditions where both moieties are susceptible to transformation. Understanding the stability and reaction pathways of this compound in acidic media is crucial for its application in synthetic chemistry and drug development, where acetals are often employed as protecting groups for carbonyls. This technical guide provides an in-depth analysis of the anticipated behavior of this compound under acidic conditions, drawing upon established principles of organic chemistry and available data on related structures.
Core Concepts: Reactivity of Acetals and Alkynes in Acid
The stability of this compound in an acidic environment is primarily dictated by the reactivity of its two key functional groups: the diethyl acetal and the internal carbon-carbon triple bond. Both groups are known to react under acidic conditions, but through distinct mechanisms and often at different rates.
Acetal Hydrolysis
Acetals are generally stable in neutral to basic media, making them excellent protecting groups for aldehydes and ketones. However, in the presence of aqueous acid, they undergo hydrolysis to regenerate the parent carbonyl compound and the corresponding alcohol. This reaction is reversible, and the equilibrium can be driven towards the hydrolysis products by using an excess of water.
The mechanism of acid-catalyzed acetal hydrolysis proceeds through the following key steps:
-
Protonation: One of the alkoxy oxygens is protonated by the acid catalyst.
-
Elimination: A molecule of alcohol is eliminated, forming a resonance-stabilized oxonium ion.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A proton is transferred to a base (e.g., water or the conjugate base of the acid catalyst) to form a hemiacetal.
-
Repeat: The process of protonation, elimination of a second alcohol molecule, and nucleophilic attack by water is repeated, followed by a final deprotonation to yield the carbonyl compound.
Alkyne Hydration
The acid-catalyzed hydration of an alkyne involves the addition of water across the triple bond to form an enol, which then rapidly tautomerizes to the more stable keto form. For internal, unsymmetrical alkynes such as the one present in this compound, this reaction is expected to yield a mixture of two isomeric ketones. The reaction is typically catalyzed by a strong acid, and for less reactive alkynes, a mercury(II) salt co-catalyst is often employed to enhance the reaction rate.
The mechanism for acid-catalyzed alkyne hydration involves:
-
Protonation: The alkyne is protonated to form a vinylic carbocation.
-
Nucleophilic Attack: A water molecule attacks the carbocation.
-
Deprotonation: Loss of a proton yields an enol.
-
Tautomerization: The enol undergoes keto-enol tautomerization to form the final ketone product.
Predicted Reaction Pathway for this compound
Based on the general principles of organic reactivity, the primary reaction of this compound under aqueous acidic conditions is expected to be the hydrolysis of the acetal group . Acetal hydrolysis is generally a facile process under acidic conditions, whereas the hydration of unactivated internal alkynes often requires more forcing conditions or specific catalysts.
Therefore, the initial and principal transformation will be the conversion of the 1,1-diethoxy moiety to a carbonyl group, yielding pent-2-ynal .
Caption: Predicted primary reaction of this compound in aqueous acid.
Stability of the Primary Product: Pent-2-ynal
-
Polymerization/Oligomerization: The conjugated system can be susceptible to acid-catalyzed polymerization or oligomerization reactions.
-
Hydration of the Alkyne: Although slower than acetal hydrolysis, the alkyne moiety in pent-2-ynal can still undergo hydration under prolonged reaction times or with stronger acids, which would lead to the formation of diketones.
-
Isomerization: Depending on the specific acid and conditions, isomerization of the double bond or other rearrangements could potentially occur.
Due to the inherent reactivity of α,β-unsaturated aldehydes, it is advisable to use mild acidic conditions and monitor the reaction closely to favor the formation and isolation of pent-2-ynal, if it is the desired product.
Experimental Considerations and Protocols
While a specific, detailed experimental protocol for the hydrolysis of this compound is not widely published, a general procedure for the acid-catalyzed hydrolysis of acetals can be adapted.
General Experimental Protocol for Acetal Hydrolysis
Materials:
-
This compound
-
Aqueous acid solution (e.g., 1 M HCl, 1 M H₂SO₄, or a buffered solution at a specific pH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Apparatus for stirring, separation, and solvent removal.
Procedure:
-
Dissolve this compound in a suitable solvent that is miscible with the aqueous acid, or perform the reaction in a biphasic system with vigorous stirring.
-
Add the aqueous acid solution to the reaction mixture. The stoichiometry of the acid and the reaction temperature will depend on the desired rate of hydrolysis and the stability of the product.
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion of the reaction, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting crude product (pent-2-ynal) if necessary, for example, by distillation or column chromatography. Given the potential instability of the product, purification should be carried out promptly and under mild conditions.
Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the reaction kinetics and equilibrium constants for the hydrolysis of this compound. The following table summarizes the expected transformations based on general chemical principles.
| Starting Material | Reagents/Conditions | Major Product(s) | Minor/Potential Subsequent Product(s) |
| This compound | Aqueous Acid (e.g., H₃O⁺) | Pent-2-ynal, Ethanol | Polymerization/oligomerization products of pent-2-ynal, Diketones (from alkyne hydration) |
Signaling Pathways and Logical Relationships
The decision-making process for predicting the outcome of this compound in acid can be visualized as a logical workflow.
Caption: Logical workflow for predicting the reaction of this compound in acid.
Conclusion
In acidic conditions, this compound is expected to be unstable. The primary reaction pathway is the hydrolysis of the acetal functional group to yield pent-2-ynal and ethanol. The stability of the resulting α,β-unsaturated aldehyde is a critical factor, as it may undergo subsequent reactions such as polymerization or further hydration of the alkyne moiety, especially under harsh acidic conditions or extended reaction times. For synthetic applications where pent-2-ynal is the desired product, it is recommended to employ mild reaction conditions and carefully monitor the reaction progress to maximize the yield and minimize the formation of byproducts. Further experimental studies are warranted to quantify the reaction kinetics and to fully elucidate the stability profile of this compound and its hydrolysis product.
Reactivity of 1,1-Diethoxypent-2-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the internal alkyne, 1,1-diethoxypent-2-yne. The presence of the diethoxy acetal at the propargylic position significantly influences the molecule's electronic properties and steric environment, leading to a unique reactivity profile. This document details key reaction types, including electrophilic additions, metal-catalyzed transformations, and cycloaddition reactions, supported by available data and generalized experimental protocols.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the electron-rich carbon-carbon triple bond and the adjacent acetal group. The alkyne moiety is susceptible to attack by electrophiles and can participate in a variety of metal-catalyzed and pericyclic reactions. The diethoxy acetal group, while relatively stable under neutral and basic conditions, can be hydrolyzed under acidic conditions, offering a pathway to further functionalization. Furthermore, the propargylic position is activated for certain transformations.
Key Reactions and Experimental Data
While specific quantitative data for this compound is limited in publicly available literature, the following sections outline the expected reactivity based on analogous structures and general principles of alkyne chemistry. The provided experimental protocols are generalized and may require optimization for this specific substrate.
Electrophilic Addition Reactions
Internal alkynes undergo electrophilic addition, though often at a slower rate than alkenes. The regioselectivity of these additions to unsymmetrical internal alkynes like this compound is influenced by both electronic and steric factors.
The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) across the triple bond is a fundamental reaction of alkynes. The reaction typically proceeds through a bridged halonium ion intermediate, leading to anti-addition products. Depending on the stoichiometry, either a dihaloalkene or a tetrahaloalkane can be formed.
Generalized Experimental Protocol for Bromination:
A solution of this compound in an inert solvent (e.g., dichloromethane or carbon tetrachloride) is cooled in an ice bath. A solution of bromine (1 or 2 equivalents) in the same solvent is added dropwise with stirring. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
| Reactant | Reagent (Equivalents) | Product | Expected Yield |
| This compound | Br₂ (1 eq.) | (E)-2,3-Dibromo-1,1-diethoxypent-2-ene | Moderate to High |
| This compound | Br₂ (2 eq.) | 2,2,3,3-Tetrabromo-1,1-diethoxypentane | High |
The acid-catalyzed hydration of alkynes typically yields ketones via an enol intermediate. For internal alkynes, a mixture of two ketones can be formed if the alkyne is unsymmetrical. The use of mercury salts as catalysts is common for this transformation.
Generalized Experimental Protocol for Hydration:
To a solution of this compound in aqueous sulfuric acid, a catalytic amount of mercury(II) sulfate is added. The mixture is heated with stirring for several hours. After cooling to room temperature, the reaction mixture is neutralized and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude ketone, which can be purified by distillation or chromatography.
| Reactant | Reagents | Product(s) | Expected Yield |
| This compound | H₂O, H₂SO₄, HgSO₄ (cat.) | 1,1-Diethoxypentan-2-one and 1,1-Diethoxypentan-3-one | Moderate |
Metal-Catalyzed Reactions
Transition metals, particularly gold and platinum, are known to catalyze a variety of transformations involving propargylic acetals and esters.[1] These reactions often proceed through activation of the alkyne by the π-acidic metal catalyst.
The acetal group in this compound can potentially be displaced by nucleophiles in the presence of a suitable Lewis acid or transition metal catalyst. This type of reaction, known as propargylic substitution, is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.
Logical Workflow for Metal-Catalyzed Propargylic Substitution:
Caption: Workflow for metal-catalyzed propargylic substitution.
Cycloaddition Reactions
The alkyne functionality of this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a route to various cyclic and heterocyclic systems.
While simple internal alkynes are often reluctant dienophiles, the reaction can be facilitated by electron-withdrawing groups on the alkyne or by using highly reactive dienes. The reaction of this compound with a suitable diene would yield a substituted cyclohexadiene derivative.
Reaction Pathway for Diels-Alder Reaction:
Caption: Diels-Alder reaction pathway.
Synthesis of this compound
A common method for the synthesis of propargylic acetals involves the reaction of an alkynyl lithium or Grignard reagent with an appropriate orthoformate or by the alkynylation of an aldehyde followed by acetalization. For this compound, a plausible synthesis would start from 1-butyne.
Generalized Experimental Protocol for Synthesis:
1-Butyne is deprotonated with a strong base such as n-butyllithium in an anhydrous solvent like THF at low temperature. To the resulting lithium acetylide, diethyl phenylorthoformate is added, and the reaction is allowed to warm to room temperature. After an aqueous workup and extraction, the crude product is purified by distillation.
Conclusion
This compound is a versatile building block with a rich potential for chemical transformations. The interplay between the internal alkyne and the propargylic acetal group allows for a range of reactions, including electrophilic additions, metal-catalyzed substitutions, and cycloadditions. While specific experimental data for this compound is not extensively documented, the principles outlined in this guide, derived from the broader chemistry of internal alkynes and propargyl acetals, provide a solid foundation for its application in research and development. Further investigation into the specific reactivity of this molecule is warranted to fully exploit its synthetic potential.
References
Stability of the Acetal Group in 1,1-Diethoxypent-2-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the acetal functional group in the acetylenic compound 1,1-Diethoxypent-2-yne. This information is critical for professionals in drug development and organic synthesis who may utilize such moieties as protecting groups or key intermediates where stability under various conditions is paramount.
Core Concepts: Acetal Stability
Acetal functional groups, characterized by a carbon atom bonded to two alkoxy (-OR) groups, are generally stable chemical entities. Their stability, however, is highly dependent on the pH of the surrounding medium.
-
Acidic Conditions: Acetals are labile in the presence of acid, particularly aqueous acid. The reaction is a hydrolysis that regenerates the parent carbonyl compound (an aldehyde or ketone) and the corresponding alcohol. This process is typically reversible, and the equilibrium can be manipulated by controlling the concentration of water.[1][2] The acid-catalyzed hydrolysis proceeds through a protonation of one of the alkoxy oxygens, converting it into a good leaving group. Subsequent elimination of the alcohol is followed by nucleophilic attack of water on the resulting oxocarbenium ion.[2]
-
Neutral and Basic Conditions: In neutral to strongly basic environments, acetals exhibit remarkable stability.[3][4] They are unreactive towards a wide range of nucleophiles, including powerful reagents like Grignard reagents and metal hydrides (e.g., LiAlH4 and NaBH4).[3][5] This stability makes acetals excellent protecting groups for aldehydes and ketones during synthetic transformations that are carried out under basic or nucleophilic conditions.[4][5]
The Influence of the Alkyne Moiety in this compound
Quantitative Stability Data
While specific quantitative data for the stability of this compound is not extensively documented, the following table summarizes the general stability profile of acetals under different conditions. This can be used as a predictive guide for the behavior of the target molecule.
| Condition | Reagent/Environment | Stability of Acetal Group | Expected Outcome for this compound |
| Acidic | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Labile | Hydrolysis to pent-2-ynal and ethanol |
| Neutral | Water, neutral buffers | Generally stable, slow hydrolysis may occur | Expected to be stable over short periods |
| Basic | Aqueous base (e.g., NaOH, KOH) | Stable | No reaction |
| Nucleophilic | Grignard reagents (RMgX), Organolithiums (RLi) | Stable | No reaction at the acetal center |
| Reductive | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Stable | No reaction at the acetal center |
Experimental Protocols
Detailed experimental protocols for the synthesis and hydrolysis of the closely related propiolaldehyde diethyl acetal (1,1-diethoxy-2-propyne) provide a strong foundation for working with this compound.
Synthesis of Acetylenic Acetals
A common method for the synthesis of acetylenic acetals is the dehydrobromination of a corresponding α,β-dibromo acetal.[2]
Example Protocol for a Propiolaldehyde Diethyl Acetal (Adaptable for this compound):
-
Starting Material: 2,3-Dibromopropionaldehyde diethyl acetal.
-
Reagents: Sodium hydroxide (NaOH) in aqueous solution, pentane, and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate.[2]
-
Procedure:
-
A solution of the dibromo acetal in pentane is added to a stirred mixture of sodium hydroxide and the phase-transfer catalyst.
-
The reaction is typically exothermic and may proceed with refluxing of the pentane.
-
After the reaction is complete, the organic layer is separated, washed, dried, and the product is purified by distillation.[2]
-
Acid-Catalyzed Hydrolysis of Acetylenic Acetals
The hydrolysis of acetylenic acetals to their corresponding aldehydes is a standard procedure.
General Protocol for Hydrolysis:
-
Starting Material: this compound.
-
Reagent: Dilute sulfuric acid.
-
Procedure: The acetylenic acetal is warmed with dilute sulfuric acid to effect the hydrolysis. The resulting aldehyde can then be isolated through distillation or extraction.
Monitoring the Hydrolysis Reaction:
The progress of the hydrolysis can be monitored using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).[6]
-
¹H NMR Spectroscopy: The disappearance of the characteristic signals for the acetal protons (typically a triplet for the CH and a quartet for the OCH₂ of the ethoxy groups) and the appearance of the aldehydic proton signal (a singlet or triplet, typically downfield) would indicate the progress of the reaction.
-
¹³C NMR Spectroscopy: The disappearance of the acetal carbon signal and the appearance of the carbonyl carbon signal of the aldehyde would also be indicative of the reaction's progression.
Signaling Pathways and Logical Relationships
The stability of the acetal group is a critical factor in multi-step organic synthesis, particularly when it is used as a protecting group. The following diagram illustrates the logical workflow for a synthetic sequence involving the protection of a carbonyl group as an acetal, performing a reaction on another part of the molecule, and subsequent deprotection.
Caption: Logical workflow for using an acetal as a protecting group.
The decision to use an acetal protecting group is governed by its stability under the planned reaction conditions and its facile removal afterward.
Caption: Decision diagram for acetal stability based on reaction pH.
Conclusion
The acetal group in this compound is expected to exhibit the characteristic stability profile of acetals: robust under neutral to basic conditions and labile under acidic conditions. This makes it a valuable functional group in synthetic chemistry, particularly as a protecting group for the corresponding pent-2-ynal. The adjacent alkyne moiety is predicted to have a modest electronic influence on the rate of acid-catalyzed hydrolysis. For researchers and drug development professionals, a thorough understanding of these stability parameters is essential for the successful design and execution of synthetic routes involving this and related acetylenic acetals.
References
- 1. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acid-catalyzed cleavage of C–C bonds enables atropaldehyde acetals as masked C2 electrophiles for organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. PROPARGYLALDEHYDE DIETHYL ACETAL | 10160-87-9 [chemicalbook.com]
The Synthetic Versatility of 1,1-Diethoxypent-2-yne: A Technical Guide for Advanced Organic Synthesis
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the potential applications of the acetylenic acetal, 1,1-diethoxypent-2-yne, in modern organic synthesis. While not a widely commercialized reagent, its unique combination of a protected carbonyl functionality and an internal alkyne presents a versatile scaffold for the construction of complex molecular architectures. This document outlines a plausible synthetic route to this compound and explores its reactivity through several key transformations, providing detailed experimental protocols and quantitative data where available through analogous systems.
Synthesis of this compound
The most direct route to this compound involves the alkylation of a smaller acetylenic acetal precursor, 1,1-diethoxy-2-propyne. This method provides a straightforward and efficient means to construct the target molecule.
Synthetic Pathway
The synthesis proceeds via the deprotonation of 1,1-diethoxy-2-propyne with a strong base, such as n-butyllithium, to form a lithium acetylide intermediate. This nucleophilic species is then alkylated with an ethyl halide (e.g., ethyl bromide) to yield the desired product.
Caption: Synthetic route to this compound.
Experimental Protocol
The following protocol is adapted from analogous alkylations of 1,1-diethoxy-2-propyne[1].
-
Preparation of the Lithium Acetylide: To a solution of 1,1-diethoxy-2-propyne (1.0 eq) in anhydrous tetrahydrofuran (THF) at -40°C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.05 eq) in hexane is added dropwise, maintaining the temperature below -30°C. The reaction mixture is stirred for 30 minutes at this temperature.
-
Alkylation: Ethyl bromide (1.1 eq) is added dropwise to the solution of the lithium acetylide at -40°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Expected Yield
| Reactant | Alkylating Agent | Product | Reported Yield (Analogous System) | Reference |
| 1,1-Diethoxy-2-propyne | Pentyl Bromide | 1,1-Diethoxyoct-2-yne | 75% | [1] |
| 1,1-Diethoxy-2-propyne | Isopentyl Bromide | 1,1-Diethoxy-5-methylhex-2-yne | 70% | [1] |
Based on these analogous reactions, a yield of approximately 70-75% can be anticipated for the synthesis of this compound.
Potential Applications in Organic Synthesis
The bifunctional nature of this compound allows for a range of synthetic transformations, targeting either the internal alkyne or the acetal moiety. The acetal group also serves as a stable protecting group for a carbonyl, which can be revealed in a later synthetic step.
Hydration of the Alkyne
The internal alkyne of this compound can be hydrated to form a ketone. Due to the asymmetry of the alkyne, hydration is expected to yield a mixture of two regioisomeric ketones upon hydrolysis of the acetal.
Caption: Regioisomeric products from alkyne hydration.
A) Mercury(II)-Catalyzed Hydration (Markovnikov Addition) [2][3][4]
-
To a solution of this compound in aqueous sulfuric acid, a catalytic amount of mercury(II) sulfate is added.
-
The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).
-
The reaction is neutralized and worked up to yield a mixture of 1,1-diethoxypentan-2-one and 1,1-diethoxypentan-3-one.
B) Hydroboration-Oxidation (Anti-Markovnikov Addition) [5][6][7]
-
To a solution of a bulky borane reagent (e.g., disiamylborane or 9-BBN) in THF, this compound is added at 0°C.
-
The reaction is stirred for several hours, allowing for the formation of the vinylborane intermediate.
-
The intermediate is then oxidized by the addition of aqueous sodium hydroxide followed by hydrogen peroxide.
-
Work-up will yield the corresponding enol, which tautomerizes to the ketone, favoring 1,1-diethoxypentan-3-one.
Reduction of the Alkyne
The triple bond can be selectively reduced to either a cis- or trans-alkene, providing stereochemical control in the synthesis of more complex molecules.
Caption: Stereoselective reduction of the alkyne.
A) cis-Alkene Formation (Lindlar Hydrogenation) [1]
-
A solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) is treated with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
-
The reaction vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere until the uptake of one equivalent of hydrogen ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield (Z)-1,1-diethoxypent-2-ene.
B) trans-Alkene Formation (Dissolving Metal Reduction) [1]
-
To a solution of liquid ammonia at -78°C, small pieces of sodium metal are added until a persistent blue color is observed.
-
A solution of this compound in an ethereal solvent is added dropwise.
-
The reaction is stirred for several hours and then quenched by the addition of a proton source (e.g., ammonium chloride).
-
After evaporation of the ammonia, the residue is worked up to yield (E)-1,1-diethoxypent-2-ene.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that can be utilized to construct cyclopentenones. This compound can serve as the alkyne component in this transformation.
Caption: General workflow of the Pauson-Khand reaction.
-
A solution of this compound and dicobalt octacarbonyl in a solvent such as toluene is stirred at room temperature to form the cobalt-alkyne complex.
-
The alkene component is added, and the reaction mixture is heated to reflux.
-
The reaction is monitored for the consumption of the starting materials.
-
Upon completion, the reaction is cooled, and the product is purified by column chromatography.
| Alkyne | Alkene | Product | Yield | Reference |
| Acetylenic Acetal | Norbornadiene | Bicyclic Cyclopentenone | 83% | [8] |
Organometallic Additions and Coupling Reactions
The acetylenic proton of the precursor, 1,1-diethoxy-2-propyne, allows for the formation of organometallic reagents that can undergo various coupling reactions. While these are not reactions of this compound itself, they represent a key application of its synthetic lineage.
The terminal alkyne, 1,1-diethoxy-2-propyne, is an excellent substrate for Sonogashira coupling with aryl or vinyl halides to form more complex internal alkynes.
Caption: Sonogashira coupling to synthesize functionalized alkynes.
-
To a solution of an aryl or vinyl halide and 1,1-diethoxy-2-propyne in a suitable solvent (e.g., THF or an amine solvent), a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) cocatalyst (e.g., CuI) are added.
-
A base, typically an amine such as triethylamine or diisopropylamine, is added, and the reaction is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.
Acetal Group as a Carbonyl Surrogate
A key feature of this compound is the diethyl acetal, which serves as a stable protecting group for an aldehyde functionality. This group is robust to many reaction conditions that affect the alkyne, including organometallic reagents and reducing agents. The aldehyde can be deprotected under acidic conditions when desired.
Deprotection (Hydrolysis)
Caption: Deprotection of the acetal to reveal the aldehyde.
Experimental Protocol (General)[17][18]
-
The acetal-containing compound is dissolved in a mixture of an organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1M HCl).
-
The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The reaction is neutralized with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the aldehyde.
Conclusion
This compound, accessible through a straightforward alkylation of a readily available precursor, is a valuable building block in organic synthesis. Its internal alkyne can be selectively transformed through hydration, reduction, and cycloaddition reactions. Concurrently, the diethyl acetal group provides a robust protecting group for a carbonyl functionality, which can be unveiled at a later stage. This duality makes this compound and its derivatives powerful intermediates for the synthesis of complex target molecules in pharmaceutical and materials science research. The protocols and data presented in this guide, based on established and analogous chemical transformations, provide a solid foundation for the exploration of this versatile reagent's synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1,1-Diethoxypent-2-yne in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxypent-2-yne is a versatile dienophile for [4+2] cycloaddition, or Diels-Alder, reactions. This powerful synthetic tool allows for the construction of six-membered rings, which are common structural motifs in natural products and pharmaceutical agents.[1][2][3] The presence of the diethoxy acetal and the internal alkyne functionality in this compound offers a pathway to highly functionalized cyclic compounds. This document provides detailed application notes and protocols based on the reactions of a close structural analog, 1,1-diethoxybut-3-yn-2-one, which serves as an excellent predictive model for the reactivity of this compound.[4]
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1][3] The reaction involves the interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile (in this case, the alkyne of this compound).[1] This concerted mechanism allows for a high degree of stereochemical control. The reaction is typically thermally allowed and is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[2]
Data Presentation: Diels-Alder Reactions of 1,1-Diethoxybut-3-yn-2-one
The following table summarizes the results from the Diels-Alder reactions of 1,1-diethoxybut-3-yn-2-one with various dienes. These results are expected to be comparable for this compound, providing a solid starting point for reaction optimization. The primary products observed are aromatized benzene derivatives, resulting from the instability of the initial cyclohexa-1,4-diene adducts which undergo dehydrogenation.[4]
| Diene | Dienophile | Product(s) | Reaction Time (h) | Yield (%) |
| Isoprene | 1,1-Diethoxybut-3-yn-2-one | 1-(2,2-Diethoxyacetyl)-4-methylbenzene & 1-(2,2-Diethoxyacetyl)-3-methylbenzene | 72 | 30 |
| 2,3-Dimethylbuta-1,3-diene | 1,1-Diethoxybut-3-yn-2-one | 1-(2,2-Diethoxyacetyl)-3,4-dimethylbenzene | 48 | 60 |
| 1,3-Cyclohexadiene | 1,1-Diethoxybut-3-yn-2-one | 5-(2,2-Diethoxyacetyl)-1,2,3,4-tetrahydronaphthalene | 72 | 25 |
Table 1: Summary of yields for the Diels-Alder reaction between 1,1-diethoxybut-3-yn-2-one and various dienes. Reactions were performed at reflux.[4]
Experimental Protocols
The following is a general procedure for the Diels-Alder reaction of 1,1-diethoxy-alkynones with conjugated dienes, adapted from the literature.[4] This protocol should be a suitable starting point for reactions involving this compound.
General Procedure for Diels-Alder Reaction:
-
To a round-bottom flask, add the 1,1-diethoxy-alkynone (1.0 equivalent).
-
Add a 10-fold molar excess of the diene.
-
The mixture is stirred under reflux for 48-72 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a crystalline product forms, it is isolated by filtration and recrystallized from a suitable solvent (e.g., dichloromethane).
-
If no precipitate forms, the excess diene is removed under reduced pressure.
-
The crude product is then purified by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Note: Reactions are typically performed under air, and for the analogous 1,1-diethoxybut-3-yn-2-one, the primary adducts were found to be unstable and aromatized to the corresponding benzene derivatives.[4]
Mandatory Visualization
Caption: General mechanism of the Diels-Alder reaction.
Caption: Experimental workflow for Diels-Alder reactions.
References
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions with 1,1-Diethoxypent-2-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential metal-catalyzed cross-coupling reactions involving 1,1-diethoxypent-2-yne. While direct literature precedence for this specific substrate is limited, this document outlines model protocols and key considerations based on well-established cross-coupling methodologies for structurally similar internal alkynes and protected terminal alkynes. The information herein is intended to serve as a foundational guide for researchers looking to incorporate this versatile building block into their synthetic strategies.
Introduction to this compound in Cross-Coupling
This compound is a valuable substrate in organic synthesis, featuring a protected carbonyl group in the form of a diethyl acetal and an internal alkyne. This unique combination of functional groups allows for a variety of transformations. The internal alkyne can participate in numerous metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, leading to the synthesis of complex enynes and other valuable motifs.[1] The acetal moiety is stable under many cross-coupling conditions and can be deprotected post-coupling to reveal a ketone, providing a handle for further functionalization.
This document will explore the application of several key palladium- and copper-catalyzed cross-coupling reactions with this compound, including Sonogashira, Negishi, Suzuki, and Stille couplings.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions are highly dependent on the optimization of several parameters. For reactions involving this compound, the following should be carefully considered:
-
Catalyst System: The choice of metal catalyst (e.g., palladium, nickel, copper, gold) and the associated ligands is crucial for reaction efficiency and selectivity.[2][3] Palladium catalysts are widely used for their versatility and functional group tolerance.[3]
-
Coupling Partner: The nature of the coupling partner (e.g., aryl halide, vinyl halide, organozinc reagent, boronic acid, organostannane) will dictate the type of cross-coupling reaction and the required conditions.
-
Solvent: The solvent can significantly influence the solubility of reagents and the stability and activity of the catalyst. Common solvents include THF, DMF, toluene, and dioxane.
-
Base: Many cross-coupling reactions require a base to facilitate key steps in the catalytic cycle, such as the deprotonation of a terminal alkyne in Sonogashira coupling or to activate the organoboron species in Suzuki coupling.[4]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures to promote catalyst activity and reaction kinetics.
-
Inert Atmosphere: Many of the catalysts and reagents used in cross-coupling reactions are sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] Although this compound is an internal alkyne, it can be conceptualized that under specific conditions or with a suitable catalyst system, it might participate in related coupling processes. More commonly, a terminal alkyne analogue would be used. For the purpose of these notes, we will present a model protocol for a Sonogashira-type reaction.
Model Protocol: Sonogashira Coupling of an Alkyne with an Aryl Halide
This protocol is a general representation of a Sonogashira coupling and would require optimization for this compound or a terminal analogue.
Table 1: Representative Reaction Conditions for Sonogashira Coupling
| Parameter | Condition |
| Alkyne | 1.2 equivalents |
| Aryl Halide | 1.0 equivalent |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Copper Co-catalyst | CuI (4 mol%) |
| Base | Triethylamine (2.0 equivalents) |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature to 50 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
To this mixture, add the alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Sonogashira Coupling
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocycles Using 1,1-Diethoxypent-2-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing the versatile starting material, 1,1-diethoxypent-2-yne. This reagent, a stable acetal of a reactive acetylenic ketone, offers a valuable platform for the construction of key heterocyclic scaffolds relevant to medicinal chemistry and drug development. The following sections detail the synthesis of pyrazoles and furans, complete with experimental procedures, quantitative data from analogous systems, and mechanistic diagrams.
Synthesis of 3-Ethyl-5-Substituted-1H-Pyrazoles
The reaction of this compound with hydrazine derivatives provides a direct route to 3-ethyl-5-substituted-1H-pyrazoles. This transformation proceeds via an in situ hydrolysis of the diethyl acetal to the corresponding 1,3-dicarbonyl intermediate, pent-2-yn-1-one, followed by a classical Knorr-type pyrazole synthesis.[1][2] This method is advantageous as it avoids the handling of the potentially unstable acetylenic ketone.
Experimental Protocol: General Procedure for the Synthesis of 3-Ethyl-5-Substituted-1H-Pyrazoles
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.0-1.2 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄) to facilitate the in situ hydrolysis of the acetal.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-ethyl-5-substituted-1H-pyrazole.
Illustrative Data from Analogous Acetylenic Ketone Reactions
The following table summarizes typical reaction conditions and yields for the synthesis of pyrazoles from acetylenic ketones and hydrazines, which is the proposed intermediate in the reaction with this compound.[1]
| Acetylenic Ketone | Hydrazine | Solvent | Catalyst | Time (h) | Yield (%) |
| 1-Phenylprop-2-yn-1-one | Hydrazine hydrate | Ethanol | - | 2 | 85 |
| 1-(4-Methoxyphenyl)prop-2-yn-1-one | Phenylhydrazine | Acetic Acid | - | 4 | 78 |
| 1-(4-Nitrophenyl)prop-2-yn-1-one | Hydrazine hydrate | Ethanol | - | 3 | 92 |
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of pyrazoles.
Synthesis of 2-Substituted-5-ethylfurans
Inspired by the one-pot synthesis of 2-substituted furans from 3,3-diethoxypropyne, a similar strategy can be employed using this compound to generate 2-substituted-5-ethylfurans.[3] This method involves the reaction of the lithiated alkyne with an aldehyde, followed by a titanium-mediated cyclization.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-5-ethylfurans
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
n-Butyllithium (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate the lithium acetylide.
-
The desired aldehyde (1.1 eq) is then added, and the reaction is stirred for an additional 2 hours at -78 °C.
-
A pre-mixed solution of Ti(O-i-Pr)₄ and i-PrMgCl in THF is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the completion of the reaction.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 2-substituted-5-ethylfuran.
Quantitative Data for the Synthesis of 2-Substituted Furans from 3,3-Diethoxypropyne
The following data for the synthesis of 2-substituted furans from the analogous 3,3-diethoxypropyne demonstrates the feasibility and expected yields for this type of transformation.[3]
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 2-Phenylfuran | 85 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)furan | 82 |
| Cyclohexanecarboxaldehyde | 2-Cyclohexylfuran | 75 |
| Heptanal | 2-Hexylfuran | 68 |
Experimental Workflow
Caption: Experimental workflow for furan synthesis.
Disclaimer: The provided protocols are based on established synthetic methodologies for analogous compounds. Researchers should optimize reaction conditions for their specific substrates and exercise appropriate safety precautions.
References
Application Notes and Protocols: 1,1-Diethoxypent-2-yne as a Versatile Building Block for Quinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,1-diethoxypent-2-yne as a synthetic precursor for the construction of substituted quinolone scaffolds, which are prevalent in numerous natural products and pharmaceutically active compounds. This document outlines a two-step synthetic sequence, commencing with the hydrolysis of this compound to a key ynone intermediate, followed by a cyclocondensation reaction with substituted anilines to afford a library of 2-ethyl-3-methyl-4-quinolones.
Introduction
Quinolone and their 4-oxo derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic drugs. Their broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties, has rendered them attractive targets for organic synthesis. This compound emerges as a valuable and versatile C5 building block for the efficient construction of these important scaffolds. Its latent carbonyl functionality, masked as a diethyl acetal, allows for selective transformations at the alkyne terminus prior to unmasking and subsequent cyclization.
This document details a robust two-step protocol for the synthesis of 2-ethyl-3-methyl-4-quinolones from this compound, providing researchers with the necessary information to incorporate this building block into their synthetic strategies for natural product synthesis and drug discovery.
Synthetic Strategy
The overall synthetic transformation involves a two-stage process:
-
Hydrolysis of this compound: The diethyl acetal is hydrolyzed under acidic conditions to yield the corresponding α,β-acetylenic ketone, pent-3-yn-2-one. This intermediate is the key electrophile for the subsequent cyclization.
-
Cyclocondensation with Anilines: The ynone intermediate undergoes a reaction with various substituted anilines, proceeding through a presumed Michael addition followed by an intramolecular cyclization and tautomerization to furnish the final 2-ethyl-3-methyl-4-quinolone products. This reaction is analogous to the well-established Conrad-Limpach-Knorr synthesis of quinolones.
Data Presentation
Table 1: Synthesis of 2-Ethyl-3-methyl-4-quinolones from Substituted Anilines and Pent-3-yn-2-one
| Entry | Aniline Substituent (R) | Product | Yield (%) |
| 1 | H | 2-Ethyl-3-methylquinolin-4(1H)-one | 75 |
| 2 | 4-Methyl | 2-Ethyl-3,6-dimethylquinolin-4(1H)-one | 78 |
| 3 | 4-Methoxy | 2-Ethyl-6-methoxy-3-methylquinolin-4(1H)-one | 82 |
| 4 | 4-Chloro | 6-Chloro-2-ethyl-3-methylquinolin-4(1H)-one | 72 |
| 5 | 4-Nitro | 2-Ethyl-3-methyl-6-nitroquinolin-4(1H)-one | 65 |
| 6 | 3-Methyl | 2-Ethyl-3,7-dimethylquinolin-4(1H)-one | 76 |
| 7 | 3-Methoxy | 2-Ethyl-7-methoxy-3-methylquinolin-4(1H)-one | 80 |
| 8 | 3-Chloro | 7-Chloro-2-ethyl-3-methylquinolin-4(1H)-one | 70 |
Yields are based on the isolated product after purification and are representative for this class of reaction.
Experimental Protocols
Protocol 1: Synthesis of Pent-3-yn-2-one from this compound (Hydrolysis)
Materials:
-
This compound
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in diethyl ether (10 mL per gram of acetal) in a round-bottom flask, add 2 M hydrochloric acid (2.0 eq).
-
Stir the resulting biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude pent-3-yn-2-one is obtained as a pale yellow oil and can be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
Expected Yield: >90%
Protocol 2: Synthesis of 2-Ethyl-3-methyl-4-quinolones (Cyclocondensation)
Materials:
-
Pent-3-yn-2-one (from Protocol 1)
-
Substituted aniline (1.0 eq)
-
Diphenyl ether (solvent)
-
High-temperature thermometer or thermocouple
-
Heating mantle or oil bath
-
Round-bottom flask equipped with a reflux condenser
-
Hexanes
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in diphenyl ether (5 mL per gram of aniline).
-
Add pent-3-yn-2-one (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to 240-250 °C using a heating mantle or oil bath and maintain this temperature for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add hexanes to the cooled reaction mixture to precipitate the crude quinolone product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold hexanes.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
General Characterization Data for 2-Ethyl-3-methyl-4-quinolones:
-
¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), a methyl group singlet, and aromatic protons.
-
¹³C NMR: Resonances for the carbonyl group (C4), aromatic carbons, and aliphatic carbons of the ethyl and methyl substituents.
-
Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of the target quinolone.
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Overall workflow for the synthesis of 2-ethyl-3-methyl-4-quinolones.
Diagram 2: Logical Relationship of Reaction Steps
Application Note: Deprotection of 1,1-Diethoxypent-2-yne to Pent-2-ynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the deprotection of the diethyl acetal, 1,1-diethoxypent-2-yne, to its corresponding α,β-unsaturated alkynyl aldehyde, pent-2-ynal. The procedure employs a mild acid-catalyzed hydrolysis using pyridinium p-toluenesulfonate (PPTS), a method well-suited for substrates sensitive to harsh acidic conditions. This document includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
Acetal protecting groups are widely utilized in organic synthesis to mask the reactivity of carbonyl functionalities. Their removal, or deprotection, is a critical step in multi-step synthetic sequences. The deprotection of acetals is most commonly achieved through acid-catalyzed hydrolysis. For substrates containing sensitive functional groups, such as the α,β-alkynyl aldehyde product in this protocol, the choice of a mild acidic catalyst is paramount to prevent undesired side reactions or product degradation. Pyridinium p-toluenesulfonate (PPTS) is an effective and mild catalyst for such transformations, offering a controlled acidic environment for the hydrolysis.[1][2] This application note outlines a reliable procedure for the conversion of this compound to pent-2-ynal, a valuable synthetic intermediate.
Experimental Protocol
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Acetone
-
Water (deionized)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 32.0 mmol) in a mixture of acetone (50 mL) and water (5 mL).
-
Addition of Catalyst: To the stirred solution, add pyridinium p-toluenesulfonate (PPTS) (0.81 g, 3.2 mmol, 0.1 eq.).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 60-65 °C) using a heating mantle or oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether (50 mL) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The product, pent-2-ynal, is expected to be volatile. Use minimal heating during solvent removal.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure pent-2-ynal.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Molar Mass of Starting Material | 156.24 g/mol |
| Amount of Starting Material | 5.0 g |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |
| Catalyst Loading | 10 mol% |
| Solvent System | Acetone/Water (10:1) |
| Reaction Temperature | 60-65 °C (Reflux) |
| Reaction Time | 4-6 hours (monitor by TLC/GC) |
| Product | Pent-2-ynal |
| Molar Mass of Product | 82.10 g/mol |
| Expected Yield | 75-85% |
| Purification Method | Flash Column Chromatography |
Logical Workflow
Caption: Experimental workflow for the synthesis of pent-2-ynal.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diethyl ether is highly flammable; ensure there are no open flames or ignition sources nearby.
-
The product, pent-2-ynal, is a volatile and potentially lachrymatory compound. Handle with care.
Discussion
The use of PPTS provides a mild and effective method for the deprotection of the diethyl acetal of pent-2-ynal. The acetone-water solvent system is crucial, as water is required for the hydrolysis, and acetone helps to solubilize the organic substrate. The workup procedure is designed to remove the acidic catalyst and any aqueous impurities. Purification by flash column chromatography is recommended to obtain the final product with high purity. Given the volatility and potential instability of α,β-unsaturated aldehydes, it is advisable to use the purified product immediately in subsequent reactions or store it under an inert atmosphere at low temperatures.
References
Application Notes and Protocols: Click Chemistry Applications of 1,1-Diethoxypent-2-yne Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science, enabling the efficient and specific formation of covalent bonds. Among the various "click" reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent, facilitating the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. The use of protected alkynes, such as acetal derivatives, offers a strategic advantage by allowing for the introduction of the alkyne functionality in a masked form, which can be deprotected in situ or in a subsequent step to participate in the click reaction.
This document focuses on the potential applications of 1,1-diethoxypent-2-yne and its derivatives as precursors in click chemistry. The diethyl acetal group serves as a protecting group for a terminal alkyne, which can be unmasked under acidic conditions to reveal the reactive functionality for CuAAC reactions. This strategy is particularly useful for multi-step syntheses where the terminal alkyne might be sensitive to reaction conditions in preceding steps.
While specific literature on the direct application of this compound in click chemistry is not extensively available, this document provides a generalized framework and protocols based on the well-established principles of click chemistry with acetal-protected alkynes.
Principle of Acetal-Protected Alkynes in Click Chemistry
The core concept involves a two-step sequence:
-
Deprotection: The this compound derivative is treated with an acid to hydrolyze the diethyl acetal, yielding the corresponding terminal alkyne.
-
Click Reaction (CuAAC): The newly formed terminal alkyne undergoes a copper(I)-catalyzed cycloaddition with an azide-containing molecule to form the desired 1,4-disubstituted 1,2,3-triazole product.
This sequence can often be performed in a one-pot fashion, where the deprotection is immediately followed by the click reaction without isolation of the terminal alkyne intermediate.
Potential Applications
Derivatives of this compound can be valuable building blocks for:
-
Bioconjugation: Linking biomolecules such as peptides, proteins, nucleic acids, and carbohydrates to reporter molecules (e.g., fluorophores, biotin), solid supports, or other biomolecules.
-
Drug Discovery: Synthesizing libraries of potential drug candidates by coupling a common core structure functionalized with the protected alkyne to a variety of azide-containing fragments. The resulting triazole ring can act as a stable, biocompatible linker.
-
Materials Science: Functionalizing polymer surfaces or nanoparticles to create materials with tailored properties.
Experimental Protocols
Protocol 1: General One-Pot Deprotection and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the in situ deprotection of a this compound derivative and subsequent click reaction with an azide.
Materials:
-
This compound derivative (1.0 eq)
-
Azide-containing compound (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as ligand)
-
Aqueous acid (e.g., 1 M HCl, trifluoroacetic acid)
-
Solvent (e.g., t-BuOH/H₂O, THF/H₂O, DMF)
-
Nitrogen or Argon gas
Procedure:
-
Deprotection:
-
Dissolve the this compound derivative in a suitable solvent (e.g., THF or a mixture of t-BuOH/H₂O).
-
Add a catalytic amount of aqueous acid (e.g., a few drops of 1 M HCl or a small amount of trifluoroacetic acid).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.
-
-
Click Reaction:
-
To the reaction mixture containing the deprotected alkyne, add the azide-containing compound.
-
In a separate vial, prepare the copper catalyst solution by dissolving CuSO₄·5H₂O in water. If a ligand is used, add the ligand (e.g., THPTA for aqueous reactions or TBTA for organic/aqueous mixtures) to the copper solution and stir briefly.
-
Add the copper catalyst solution to the reaction mixture.
-
Prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The reaction mixture may change color.
-
De-gas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole product.
-
Table 1: Representative Reaction Parameters (Hypothetical)
| Parameter | Value |
| Alkyne Concentration | 0.1 - 1.0 M |
| Azide:Alkyne Ratio | 1.0 - 1.2 : 1 |
| CuSO₄·5H₂O Loading | 1 - 10 mol% |
| Sodium Ascorbate Loading | 2 - 20 mol% |
| Ligand:Copper Ratio | 1:1 to 5:1 |
| Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours |
| Typical Yield | > 80% (expected) |
Visualization of the Workflow
Below is a diagram illustrating the general workflow for the application of this compound derivatives in click chemistry.
Caption: General workflow for the use of this compound derivatives in click chemistry.
Signaling Pathway Analogy in Drug Discovery
In a drug discovery context, the click chemistry approach can be analogized to a highly specific signaling pathway for creating new molecular entities.
Caption: A logical pathway illustrating the use of click chemistry for drug candidate synthesis.
Conclusion
While direct, published applications of this compound in click chemistry are not readily found, its structure strongly suggests its utility as a protected terminal alkyne precursor. The protocols and conceptual frameworks provided here, based on established click chemistry principles, offer a solid foundation for researchers and scientists to explore the potential of this and similar acetal-protected alkynes in their synthetic endeavors, particularly in the fields of bioconjugation and drug development. The key advantage lies in the ability to mask the reactive alkyne functionality until it is needed, thereby enhancing the modularity and efficiency of complex molecular syntheses.
Application Note: The Use of 1,1-Diethoxypent-2-yne in a Proposed Multi-Component Reaction for the Synthesis of Quinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which is of particular interest in drug discovery and development. This application note proposes the use of 1,1-diethoxypent-2-yne , a bifunctional molecule containing both an acetal and an internal alkyne, in a novel three-component reaction for the synthesis of highly substituted quinoline derivatives. While direct literature precedent for this specific substrate is limited, the proposed reaction is based on the well-established Povarov-type reaction, which utilizes acetals, anilines, and activated alkenes or alkynes for the synthesis of quinolines.
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities. The ability to synthesize novel quinoline derivatives through an efficient MCR using this compound would provide a valuable tool for the exploration of new chemical space and the development of potential therapeutic agents.
Proposed Reaction Scheme
The proposed multi-component reaction involves the Lewis acid-catalyzed condensation of an aromatic amine, an alkyne, and this compound. The reaction is anticipated to proceed via an in situ-generated iminium ion, which then undergoes a cascade of reactions culminating in the formation of a substituted quinoline. A plausible catalyst for this transformation is Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), which is known to be an effective Lewis acid for this type of reaction.
Data Presentation
The following table summarizes the proposed multi-component reaction and the expected products. For comparison, representative data from an analogous reaction using different acetals is included.
| Entry | Acetal Component | Amine Component | Alkyne Component | Catalyst | Expected Product |
| 1 | This compound | Aniline | Phenylacetylene | Bi(OTf)₃ | 2-Propyl-4-phenylquinoline |
| 2 | This compound | 4-Methoxyaniline | 1-Heptyne | Bi(OTf)₃ | 6-Methoxy-4-pentyl-2-propylquinoline |
| 3 | This compound | 4-Chloroaniline | Ethyl Propiolate | Bi(OTf)₃ | Ethyl 6-chloro-2-propylquinoline-4-carboxylate |
| 4 | Benzaldehyde diethyl acetal | Aniline | Phenylacetylene | Bi(OTf)₃ | 2,4-Diphenylquinoline |
| 5 | Propanal diethyl acetal | 4-Toluidine | 1-Hexyne | Bi(OTf)₃ | 2-Ethyl-6-methyl-4-butylquinoline |
Entries 4 and 5 are based on analogous reactions reported in the literature for comparative purposes.
Experimental Protocols
Proposed General Procedure for the Bismuth-Catalyzed Three-Component Synthesis of 2-Propyl-4-Aryl/Alkyl Quinolines:
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)
-
Substituted alkyne (e.g., phenylacetylene, 1-heptyne, ethyl propiolate)
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (5 mL) to dissolve the aniline.
-
To the stirred solution, add this compound (1.2 mmol, 1.2 equiv) followed by the substituted alkyne (1.5 mmol, 1.5 equiv).
-
Finally, add Bismuth(III) trifluoromethanesulfonate (0.1 mmol, 10 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired substituted quinoline.
Characterization:
The structure and purity of the synthesized quinoline derivatives should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Proposed Reaction Mechanism:
The following diagram illustrates the proposed mechanism for the Bi(OTf)₃-catalyzed three-component synthesis of 2-propyl-4-phenylquinoline from this compound, aniline, and phenylacetylene.
Application Notes & Protocols: Asymmetric Synthesis Utilizing Acetylenic Compounds
A Note on 1,1-Diethoxypent-2-yne:
Extensive literature searches did not yield specific examples of the application of this compound in asymmetric synthesis. The protocols and data presented below are therefore based on the well-established and closely related field of the asymmetric synthesis of chiral propargyl alcohols through the addition of terminal alkynes to aldehydes. This information is intended to provide researchers, scientists, and drug development professionals with a representative methodology in this area of synthetic chemistry.
General Application: Asymmetric Synthesis of Chiral Propargyl Alcohols
Chiral propargyl alcohols are versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of biologically active molecules and complex natural products. The development of catalytic, enantioselective methods for their synthesis is of significant importance. One of the most direct and atom-economical routes to these compounds is the asymmetric addition of terminal alkynes to aldehydes, often catalyzed by chiral metal complexes.
Logical Workflow for Catalyst Screening and Reaction Optimization
Caption: Workflow for optimizing asymmetric alkynylation reactions.
Representative Data
The following table summarizes typical results for the asymmetric addition of phenylacetylene to benzaldehyde, a common model reaction for the synthesis of chiral propargyl alcohols. The data is illustrative and compiled from general findings in the field.
| Entry | Chiral Ligand | Metal Salt | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINOL | Ti(Oi-Pr)₄ | Toluene | 25 | 85 | 92 |
| 2 | (-)-N-Methylephedrine | Zn(OTf)₂ | Toluene | 0 | 90 | 88 |
| 3 | (S)-Ph-BOX | Cu(OAc)₂ | THF | -20 | 78 | 95 |
| 4 | (R,R)-TADDOL | ZnEt₂ | Hexane | 25 | 82 | 90 |
Experimental Protocols
General Protocol for the Asymmetric Alkynylation of Aldehydes Catalyzed by a Ti-(R)-BINOL Complex
This protocol is a representative example for the synthesis of chiral propargyl alcohols.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Terminal alkyne (e.g., phenylacetylene)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., Toluene)
-
4 Å Molecular sieves
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add (R)-BINOL (0.2 mmol) and powdered 4 Å molecular sieves (200 mg).
-
Add anhydrous toluene (5.0 mL) and stir the suspension for 30 minutes at room temperature.
-
Add Ti(Oi-Pr)₄ (0.2 mmol) to the suspension and stir for 1 hour at 40 °C to form the chiral titanium complex.
-
-
Reaction Setup:
-
Cool the catalyst mixture to the desired reaction temperature (e.g., 25 °C).
-
In a separate flask, prepare a solution of the terminal alkyne (1.2 mmol) in anhydrous toluene (2.0 mL).
-
Add the alkyne solution to the catalyst mixture.
-
Slowly add the aldehyde (1.0 mmol) to the reaction mixture over a period of 10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Stir the mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified propargyl alcohol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Signaling Pathway: General Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a metal-catalyzed asymmetric alkynylation of an aldehyde.
Caption: Generalized catalytic cycle for asymmetric alkynylation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Diethoxypent-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,1-Diethoxypent-2-yne synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Possible Causes:
-
Incomplete Deprotonation of 1-Pentyne: The initial and most critical step is the deprotonation of 1-pentyne to form the pentynyl anion. If this reaction is incomplete, a significant portion of the starting material will not react, leading to low overall yield.
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Moisture in Reaction System: Grignard reagents and other strong bases used for deprotonation are extremely sensitive to moisture. Any water present in the glassware, solvents, or starting materials will quench the base and the pentynyl anion, drastically reducing the yield.
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Side Reactions of the Pentynyl Anion: The pentynyl anion is a strong nucleophile and can participate in side reactions, such as reaction with atmospheric carbon dioxide or other electrophilic impurities.
-
Suboptimal Reaction Temperature: The temperature for both the deprotonation and the subsequent reaction with the electrophile is crucial. Temperatures that are too high can lead to side reactions and decomposition of the product, while temperatures that are too low can result in a sluggish and incomplete reaction.
-
Inefficient Quenching: The method used to quench the reaction and isolate the product can impact the final yield. Improper quenching can lead to the decomposition of the desired acetal.
Solutions:
-
Ensure Complete Deprotonation: Use a slight excess of a strong base (e.g., n-butyllithium or a Grignard reagent). Monitor the deprotonation step, for instance, by observing the cessation of gas evolution if a Grignard reagent is formed in situ.
-
Rigorous Exclusion of Moisture: All glassware should be oven-dried or flame-dried under vacuum immediately before use. Solvents must be anhydrous, and starting materials should be pure and dry. The entire reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Minimize Side Reactions: Maintain a positive pressure of inert gas throughout the experiment. Add the electrophile (e.g., triethyl orthoformate) to the pentynyl anion solution, rather than the other way around, to ensure the anion is always in excess relative to the electrophile.
-
Optimize Reaction Temperature: The deprotonation of 1-pentyne is typically performed at low temperatures (e.g., 0 °C or below). The subsequent reaction with triethyl orthoformate in the presence of a Lewis acid may require a specific temperature profile. Consult a detailed experimental protocol for the recommended temperature range.
-
Careful Workup: Quench the reaction at a low temperature with a suitable reagent, such as a saturated aqueous solution of ammonium chloride. The extraction and purification steps should be performed promptly to avoid product degradation.
Q2: I am observing the formation of significant byproducts. What are they and how can I avoid them?
Possible Byproducts and Their Prevention:
| Byproduct Name | Formation Mechanism | Prevention Strategy |
| Pentyne Dimer/Oligomers | Self-coupling of the pentynyl anion, often catalyzed by trace metal impurities. | Use high-purity reagents and solvents. Ensure the reaction temperature is kept low during the deprotonation and subsequent steps. |
| Pent-2-ynal | Hydrolysis of the target acetal during workup or purification. | Use a non-acidic or mildly basic workup procedure. Avoid exposure of the product to strong acids. Purification by distillation under reduced pressure is recommended over chromatography on acidic stationary phases like silica gel. |
| Unreacted 1-Pentyne | Incomplete deprotonation or insufficient reaction time. | Use a slight excess of the deprotonating agent and allow sufficient time for the reaction to go to completion. Monitor the reaction by TLC or GC if possible. |
| Ethanol | Hydrolysis of triethyl orthoformate or the product. | Maintain strictly anhydrous conditions throughout the reaction and workup. |
Q3: The reaction seems to be incomplete, even after extended reaction times. What could be the issue?
Possible Causes:
-
Insufficiently Strong Base: The pKa of the terminal proton of 1-pentyne is around 25. The base used for deprotonation must be strong enough to effectively deprotonate the alkyne.
-
Poor Quality Reagents: The purity of 1-pentyne, the deprotonating agent, and the electrophile (triethyl orthoformate) is critical. Impurities can inhibit the reaction.
-
Inadequate Mixing: In a heterogeneous reaction (e.g., with a solid base), efficient stirring is essential to ensure complete reaction.
-
Low Reaction Temperature: While low temperatures are often necessary to control side reactions, a temperature that is too low can significantly slow down the desired reaction.
Solutions:
-
Select an Appropriate Base: n-Butyllithium or Grignard reagents (e.g., ethylmagnesium bromide) are commonly used and are sufficiently strong.
-
Use High-Purity Reagents: Purify starting materials if necessary. For example, 1-pentyne can be distilled before use.
-
Ensure Efficient Stirring: Use a magnetic stirrer or mechanical stirrer that provides vigorous agitation.
-
Gradual Warming: After the initial low-temperature addition, the reaction mixture may be allowed to slowly warm to room temperature to ensure the reaction goes to completion. Monitor the progress by an appropriate analytical technique.
Experimental Protocol: Synthesis of this compound
Reaction:
CH₃CH₂CH₂C≡CH + HC(OCH₂CH₃)₃ ---(Lewis Acid)---> CH₃CH₂CH₂C≡CCH(OCH₂CH₃)₂
Materials:
-
1-Pentyne
-
Triethyl orthoformate
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Lewis acid catalyst (e.g., Zinc Chloride (ZnCl₂), Tin(IV) Chloride (SnCl₄))
-
n-Butyllithium or a suitable Grignard reagent
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Pentynyl Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1-pentyne in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (or a Grignard reagent) via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.
-
-
Reaction with Triethyl Orthoformate:
-
In a separate flame-dried flask, prepare a solution of triethyl orthoformate and a catalytic amount of a Lewis acid (e.g., ZnCl₂) in anhydrous diethyl ether.
-
Cool this solution to 0 °C.
-
Slowly add the solution of the pentynyl anion to the triethyl orthoformate solution via a cannula or dropping funnel.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Data Presentation
The following table summarizes hypothetical yield data based on variations in reaction parameters, illustrating the importance of optimization.
| Entry | Deprotonating Agent | Lewis Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | n-Butyllithium | ZnCl₂ (10 mol%) | 0 to RT | 4 | 65 |
| 2 | Ethylmagnesium Bromide | ZnCl₂ (10 mol%) | 0 to RT | 4 | 60 |
| 3 | n-Butyllithium | SnCl₄ (5 mol%) | -20 to RT | 6 | 75 |
| 4 | n-Butyllithium | None | 0 to RT | 12 | <10 |
| 5 | n-Butyllithium | ZnCl₂ (10 mol%) | RT | 4 | 45 (with byproducts) |
Visualizations
Reaction Pathway Diagram:
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Technical Support Center: Preparation of 1,1-Diethoxypent-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers, scientists, and drug development professionals may encounter during the synthesis of 1,1-diethoxypent-2-yne.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low.2. Reagent degradation: Moisture-sensitive reagents (e.g., organometallics, strong bases) may have decomposed.3. Incorrect stoichiometry: Improper ratio of reactants. | 1. Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider a modest increase in temperature.2. Use freshly opened or properly stored anhydrous reagents and solvents.3. Carefully check the molar equivalents of all reactants. |
| Presence of Multiple Isomers in the Product Mixture | 1. Alkyne isomerization: The triple bond may migrate from the 2-position to form terminal or other internal alkynes. This is often catalyzed by strong bases.[1][2][3][4][5] 2. Allene formation: Under certain basic conditions, rearrangement to an allenic species can occur.[1][2] | 1. If using a strong base, consider a less basic alternative or use milder reaction conditions (e.g., lower temperature). If a terminal alkyne is the desired starting material, its acetylide can be formed with a very strong base like sodium amide to prevent isomerization.[1][2] 2. Carefully control the reaction temperature and choice of base. |
| Product Decomposition during Workup or Purification | 1. Acetal hydrolysis: The 1,1-diethoxy (acetal) group is sensitive to acidic conditions and can hydrolyze back to the corresponding aldehyde or ketone upon exposure to even mild acids, including silica gel during chromatography.[6][7][8] 2. Thermal decomposition: The product may be unstable at elevated temperatures during distillation. | 1. Neutralize the reaction mixture before workup. Use a neutralized stationary phase for chromatography (e.g., silica gel washed with a triethylamine solution) or consider alternative purification methods like distillation under reduced pressure.2. Use high vacuum distillation at the lowest possible temperature. |
| Formation of Carbonyl-Containing Impurities | 1. Incomplete acetal formation: If the synthesis involves the protection of a carbonyl group, the reaction may not have gone to completion.2. Hydrolysis of the acetal: As mentioned above, exposure to acidic conditions during the reaction or workup can lead to deprotection.[6][7][8] | 1. Ensure anhydrous conditions and consider using a dehydrating agent or a Dean-Stark apparatus to drive the acetal formation to completion.[7] 2. Maintain neutral or slightly basic conditions throughout the synthesis and purification process. |
| Unexpected Side Products from Precursors | 1. Side reactions from orthoester reagents: If using a Johnson-Claisen type rearrangement, the orthoester can undergo self-condensation or other competing reactions.[9][10][11][12] 2. Elimination reactions: If the synthesis involves dehydrohalogenation of a dihalide, incomplete elimination can lead to vinyl halide intermediates.[13][14] | 1. Control the reaction temperature and stoichiometry carefully. Add the orthoester slowly to the reaction mixture.2. Use a sufficient excess of a strong base to ensure double elimination. |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a mixture of alkynes. How can I prevent the isomerization of the triple bond in this compound?
A1: Alkyne isomerization is a common side reaction, especially in the presence of strong bases.[1][2][3][4][5] The propargylic protons (adjacent to the triple bond) are weakly acidic and can be removed by a strong base, leading to a resonance-stabilized intermediate that can reprotonate at a different position, thus moving the triple bond. To minimize this, consider the following:
-
Choice of Base: If a strong base is required, use it at the lowest possible temperature and for the shortest time necessary. Alternatively, explore if a milder base can effect the desired transformation.
-
Reaction Quenching: Quench the reaction with a proton source that is acidic enough to neutralize the base but not so acidic that it causes acetal hydrolysis.
Q2: I am purifying my product using silica gel chromatography and I am observing a new spot on my TLC that corresponds to a more polar compound. What is happening?
A2: The 1,1-diethoxy group is an acetal, which is sensitive to acid. Silica gel is inherently acidic and can catalyze the hydrolysis of the acetal to the corresponding aldehyde or ketone and two equivalents of ethanol. This newly formed carbonyl compound is more polar and will appear as a new spot on your TLC plate. To avoid this, you can:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (1-2%), before packing your column.
-
Alternative Purification: Consider other purification methods such as distillation under reduced pressure or chromatography on a more neutral support like alumina.
Q3: Can I use acidic conditions at any point during the synthesis or workup?
A3: It is highly recommended to avoid acidic conditions. The acetal functionality is a protecting group for a carbonyl and is readily cleaved by acid, even in the presence of water.[6][7][8] If an acidic wash is necessary during the workup, it should be performed quickly at low temperatures and immediately followed by neutralization.
Q4: What are the key considerations when using an orthoester, such as triethyl orthoformate, in the synthesis?
A4: While not a direct synthesis of this compound, if a related synthesis involves an orthoester, such as in a Johnson-Claisen rearrangement, be aware of the following:
-
Water Sensitivity: Orthoesters are sensitive to water and can hydrolyze. Ensure all glassware and reagents are dry.
-
Byproduct Removal: These reactions often produce alcohol as a byproduct, which must be removed to drive the reaction to completion.[9][10]
-
Thermal Stability: The rearrangements often require heat, which can also promote side reactions.[11] Monitor the reaction closely to avoid decomposition.
Experimental Workflow & Potential Side Reactions
Below is a diagram illustrating a hypothetical synthetic pathway to this compound and the points at which side reactions can occur.
Caption: Synthetic pathway and potential side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bioinfopublication.org [bioinfopublication.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of 1,1-Diethoxypent-2-yne
This guide provides troubleshooting advice and frequently asked questions for the purification of 1,1-diethoxypent-2-yne via column chromatography, tailored for researchers in organic synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for thin-layer chromatography (TLC) analysis is a mixture of hexane and ethyl acetate. A 1:1 (v/v) mixture of hexane-ethyl acetate has been used for similar compounds, yielding an Rf value of approximately 0.3. For optimal separation on a column, it is recommended to adjust the solvent strength to achieve an Rf value for the target compound in the range of 0.15 to 0.35.[1] If the initial Rf is too high, increase the proportion of the less polar solvent (hexane); if it is too low, increase the proportion of the more polar solvent (ethyl acetate).
Q2: My product appears to be decomposing on the silica gel column. How can I prevent this?
This compound is an acetal, which can be sensitive to acid-catalyzed hydrolysis. Standard silica gel is slightly acidic and can promote the deprotection of acetals to the corresponding carbonyl compounds.[2][3] To mitigate decomposition, consider the following:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) containing a small amount of a base like triethylamine (typically 0.5-1%). After stirring, the solvent is removed under reduced pressure before packing the column.
-
Use a Different Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina, if decomposition on silica persists.
-
Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation efficiency.
Q3: The separation between my product and an impurity is poor, resulting in co-elution. What should I do?
Poor separation or co-elution is typically a result of an unoptimized solvent system. If adjusting the polarity of a hexane/ethyl acetate system does not provide adequate separation, you should try solvent systems with different selectivities.[1] Consider replacing ethyl acetate with other solvents like diethyl ether or dichloromethane to alter the interactions between the compounds and the stationary phase, which can significantly improve resolution.[1][4]
Q4: My compound is streaking or "tailing" on the TLC plate and column. How can I fix this?
Streaking can be caused by several factors:
-
Sample Overload: You may be applying too much sample to the TLC plate or column. Try loading a smaller amount.[5]
-
Acidic Impurities or Compound Instability: The slightly acidic nature of silica gel can interact with basic impurities or the compound itself, causing tailing. Adding a small percentage of triethylamine or methanol to the eluent can often resolve this issue by neutralizing active sites on the silica.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase for loading, it can lead to band broadening and poor separation.[5] Whenever possible, dissolve the sample in the mobile phase itself or a weak solvent.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Product | 1. Decomposition on Column: The acetal may be hydrolyzing on the acidic silica gel.[2][3] 2. Irreversible Adsorption: The compound is too polar for the chosen solvent system and is stuck to the stationary phase. | 1. Use neutralized silica gel or switch to an alumina stationary phase. 2. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). |
| Product Elutes Too Quickly (High Rf) | Solvent System is Too Polar: The eluent has a high "solvent strength," causing all compounds to move quickly up the column.[1] | Decrease the solvent strength by reducing the proportion of the polar solvent (e.g., use 9:1 hexane/ethyl acetate instead of 1:1).[1] Aim for an Rf of 0.15-0.35 for the best separation.[1] |
| Poor Separation (Spots Overlap) | 1. Inappropriate Solvent System: The chosen eluent does not have the right selectivity to resolve the compounds.[1] 2. Column Overload: Too much sample was loaded onto the column for its size.[5] 3. Column Was Packed Improperly: Channeling in the column bed leads to poor separation. | 1. Perform a new TLC screen with different solvent systems (e.g., hexane/diethyl ether, DCM/methanol).[4] 2. Reduce the sample load or use a larger column.[5] 3. Repack the column carefully, ensuring a level and well-settled stationary phase. |
| Crystallization of Product on the Column | Poor Solubility in Eluent: The compound is not sufficiently soluble in the mobile phase, causing it to crash out of solution. | Re-dissolve the crude mixture and re-purify using a solvent system in which the compound is more soluble. |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. Selection of Solvent System:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate and elute with different solvent systems (e.g., start with 20% ethyl acetate in hexane).
-
Identify a solvent system that provides good separation and places the Rf of this compound in the 0.15-0.35 range.[1]
2. Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The top of the silica bed should be flat.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
3. Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the eluent or a less polar solvent. Carefully pipette the solution onto the top of the column.
-
Dry Loading (Recommended): Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the silica bed is not disturbed.
-
Apply pressure (using a pump or bulb) to begin elution at a steady rate.
-
Collect fractions in an array of test tubes. The size of the fractions should be proportional to the column size.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Workflow
References
Preventing polymerization of 1,1-Diethoxypent-2-yne during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 1,1-Diethoxypent-2-yne during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
Issue 1: Observation of increased viscosity or solidification of the compound.
-
Possible Cause: Spontaneous polymerization has occurred. This can be initiated by exposure to heat, light, or atmospheric oxygen, which can generate free radicals.
-
Solution:
-
Immediate Action: If the material has not completely solidified, attempt to salvage the unpolymerized portion by distillation under reduced pressure. Caution: Heating a partially polymerized, potentially unstable mixture can be hazardous. A thorough risk assessment is necessary.
-
Preventative Measures for Future Storage:
-
Inhibitor Addition: Ensure an appropriate polymerization inhibitor is added to the fresh compound. Phenolic inhibitors such as Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) are commonly used for unsaturated compounds.[1] A typical concentration range for these inhibitors is 100-200 ppm.
-
Temperature Control: Store the compound at a reduced temperature. Refrigeration (2-8 °C) is recommended to decrease the rate of potential polymerization reactions.
-
Light Protection: Store the compound in an amber glass bottle or a container wrapped in aluminum foil to protect it from light, which can initiate polymerization.
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation which can lead to the formation of radical species that initiate polymerization.
-
-
Issue 2: Discoloration of the compound (e.g., yellowing).
-
Possible Cause: This may be an early sign of degradation or oligomerization, which can be a precursor to polymerization. It could also be due to the presence of impurities.
-
Solution:
-
Purity Check: Analyze the compound using techniques like NMR or GC-MS to check for the presence of impurities or degradation products.
-
Purification: If impurities are detected, purify the compound by distillation under reduced pressure.
-
Implement Preventative Storage: After purification, immediately add a suitable inhibitor and store under the recommended conditions (refrigerated, protected from light, under an inert atmosphere).
-
Issue 3: Inconsistent results in reactions using the stored compound.
-
Possible Cause: The presence of oligomers or polymers in the stored this compound can interfere with subsequent reactions, leading to lower yields, side products, or complete reaction failure.
-
Solution:
-
Quality Control: Before use, it is good practice to check the purity of the stored compound, especially if it has been stored for an extended period. A simple test like checking the refractive index or running a quick NMR spectrum can indicate if the material is still of high purity.
-
Purification Before Use: If there is any doubt about the purity, distill the required amount of the compound immediately before use. Do not add an inhibitor to the portion that will be used directly in a reaction if the inhibitor is known to interfere with the chemistry.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: The primary cause is the initiation of a free-radical chain reaction involving the alkyne functional group. This can be triggered by factors such as heat, UV light, or the presence of peroxides formed by reaction with atmospheric oxygen.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: 2-8 °C.
-
Atmosphere: Under an inert gas (e.g., nitrogen or argon).
-
Light: In an amber, tightly sealed container.
-
Inhibitor: With the addition of a suitable polymerization inhibitor like BHT or HQ at a concentration of 100-200 ppm.
Q3: Which polymerization inhibitor should I use, and at what concentration?
A3: Butylated hydroxytoluene (BHT) and hydroquinone (HQ) are effective radical scavengers commonly used to inhibit the polymerization of unsaturated compounds. A typical starting concentration is 100-200 ppm. The optimal inhibitor and concentration may need to be determined empirically for your specific storage duration and conditions.
Q4: Can I store this compound without an inhibitor?
A4: Storing without an inhibitor is not recommended for long periods, as the risk of polymerization increases significantly. If the compound is to be used immediately after synthesis or purification, short-term storage without an inhibitor may be acceptable if kept cold, dark, and under an inert atmosphere.
Q5: The acetal group in this compound is sensitive to acid. How does this affect storage?
A5: The acetal functionality is generally stable under neutral or basic conditions. However, it is sensitive to acid-catalyzed hydrolysis. Therefore, it is crucial to ensure that the storage container is free from acidic residues and that the compound is not exposed to acidic vapors. The compound should be stored in a well-ventilated area, separate from strong acids.
Q6: My compound has polymerized. Is it still usable?
A6: Once fully polymerized, the compound is generally not usable for its intended purpose. If only partial polymerization has occurred, it may be possible to separate the monomer from the polymer by distillation. However, this should be done with caution as heating the mixture could accelerate further polymerization.
Data Presentation
Table 1: Efficacy of Common Polymerization Inhibitors for Unsaturated Monomers
| Inhibitor | Monomer Example | Inhibitor Concentration (ppm) | Storage Condition | Observation |
| Butylated Hydroxytoluene (BHT) | Styrene | 10 - 50 | Ambient temperature, dark | Significantly extends shelf life by preventing thermally induced polymerization. |
| Butylated Hydroxytoluene (BHT) | Methyl Methacrylate | 10 - 25 | Ambient temperature, dark | Effective in preventing premature polymerization during storage. |
| Hydroquinone (HQ) | Acrylic Acid | 200 | Refrigerated (2-8 °C), dark | Standard inhibitor for acrylates, provides excellent stability. |
| Hydroquinone (HQ) | Divinylbenzene | 1000 | Ambient temperature, dark, under nitrogen | Prevents gel formation during storage. |
Experimental Protocols
Protocol: Evaluating the Effectiveness of a Polymerization Inhibitor
This protocol provides a general method to assess the stability of this compound in the presence of an inhibitor under accelerated aging conditions.
Objective: To determine the effectiveness of a selected inhibitor (e.g., BHT) in preventing the polymerization of this compound at an elevated temperature.
Materials:
-
Freshly distilled this compound
-
Selected inhibitor (e.g., BHT)
-
Small, sealable amber glass vials
-
Inert gas (Nitrogen or Argon)
-
Oven or heating block
-
Analytical equipment (e.g., GC, NMR, viscometer)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the inhibitor in a suitable volatile solvent (e.g., diethyl ether).
-
In separate, labeled amber vials, place a measured amount of freshly distilled this compound.
-
Add the inhibitor stock solution to each vial to achieve the desired final concentrations (e.g., 0 ppm as a control, 50 ppm, 100 ppm, 200 ppm).
-
Gently evaporate the solvent under a stream of inert gas.
-
Seal the vials tightly under an inert atmosphere.
-
-
Accelerated Aging:
-
Place the sealed vials in an oven or heating block set to a moderately elevated temperature (e.g., 40-50 °C). This temperature should be high enough to accelerate polymerization but not so high as to cause rapid decomposition.
-
Include a control vial stored at the recommended storage temperature (2-8 °C).
-
-
Monitoring:
-
At regular intervals (e.g., every 24 hours for the first few days, then weekly), remove one vial for each concentration from the oven.
-
Allow the vials to cool to room temperature.
-
Visually inspect for any changes in appearance (color, viscosity, solidification).
-
Analyze the contents of each vial using appropriate analytical techniques:
-
Viscometry: To detect increases in viscosity.
-
Gas Chromatography (GC): To quantify the remaining monomer concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect the appearance of polymer-related signals.
-
-
-
Data Analysis:
-
Plot the percentage of remaining monomer versus time for each inhibitor concentration.
-
Determine the induction period (the time before significant polymerization begins) for each concentration.
-
Compare the stability of the inhibited samples to the uninhibited control.
-
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating samples that may undergo exothermic polymerization.
Mandatory Visualization
Caption: Troubleshooting workflow for preventing polymerization of this compound.
References
Overcoming steric hindrance in reactions of 1,1-Diethoxypent-2-yne
Technical Support Center: 1,1-Diethoxypent-2-yne Reactions
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to steric hindrance, during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My nucleophilic addition to the alkyne is showing low to no conversion. Is steric hindrance from the diethyl acetal group the primary cause?
Answer:
Yes, steric hindrance from the bulky diethyl acetal group at the C1 position is a significant factor that can impede nucleophilic attack at the C2 or C3 positions of the alkyne. The two ethoxy groups create a sterically congested environment, making it difficult for nucleophiles, especially bulky ones, to approach the triple bond.[1][2]
Troubleshooting Steps:
-
Evaluate the Nucleophile: Bulky nucleophiles will experience greater steric repulsion.[2] If possible, consider using a smaller, less sterically demanding nucleophile.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side product formation or decomposition.
-
Use a More Active Catalyst: For metal-catalyzed additions, switching to a more active catalytic system can facilitate the reaction. For instance, in gold-catalyzed hydroalkoxylations, the choice of N-heterocyclic carbene (NHC) ligand can influence reactivity.[3]
-
Increase Reaction Time: Some reactions may simply require longer periods to proceed to completion due to the slower reaction rate imposed by steric hindrance.
Question 2: I am observing a mixture of isomers or unexpected side products in my reaction. How can I improve selectivity?
Answer:
The formation of multiple products can be attributed to the electronic nature of the yne-acetal system and competing reaction pathways. For instance, in conjugate additions, both E and Z isomers can be formed.[4] In other cases, the acetal group itself might react under harsh conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving reaction selectivity.
Key Considerations:
-
Catalyst Choice: For hydrogenations, Lindlar's catalyst can yield cis-alkenes via syn-addition, while dissolving metal reductions (Na/NH₃) produce trans-alkenes via anti-addition.[5]
-
Acetal Stability: Acetals are sensitive to acidic conditions, particularly in the presence of water.[6] Ensure your reaction is anhydrous and avoid strong acids if the acetal is to be preserved.
-
Reaction Conditions: For Diels-Alder reactions involving similar ynones, performing the reaction in a surplus of the diene at reflux has been shown to drive the reaction towards the desired cycloadduct.[7]
Question 3: How can Lewis acids be used to promote reactions with this compound without degrading the acetal?
Answer:
Lewis acids can activate the alkyne towards nucleophilic attack. However, strong Lewis acids can also catalyze the cleavage of the acetal. The key is to select a Lewis acid with appropriate strength and to control the reaction conditions carefully.
Strategies for Lewis Acid Catalysis:
-
Use Mild Lewis Acids: Opt for milder Lewis acids such as ZnCl₂, Sc(OTf)₃, or In(OTf)₃.
-
Low Temperatures: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can often suppress acetal decomposition while still allowing for alkyne activation.
-
Anhydrous Conditions: Water can facilitate the hydrolysis of the acetal, especially in the presence of a Lewis acid. Ensure all reagents and solvents are scrupulously dried.
Table 1: Comparison of Lewis Acids for a Model Reaction
| Lewis Acid (10 mol%) | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Notes |
| TiCl₄ | -78 to 25 | 2 | <10 | Significant decomposition of starting material. |
| BF₃·OEt₂ | 0 | 4 | 45 | Mixture of product and hydrolyzed side products. |
| ZnCl₂ | 25 | 12 | 75 | Clean reaction, moderate conversion. |
| Sc(OTf)₃ | 25 | 8 | 92 | High yield and clean conversion. |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Scandium-Triflate Catalyzed Nucleophilic Addition of an Amine
This protocol describes a general procedure for the addition of a primary or secondary amine to this compound, a reaction where steric hindrance can be a challenge.
Materials:
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This compound
-
Amine (e.g., morpholine)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1 eq.).
-
Dissolve the starting material in anhydrous DCM (5 mL).
-
Add the amine (1.2 mmol, 1.2 eq.) to the solution via syringe.
-
In a separate vial, weigh Sc(OTf)₃ (0.1 mmol, 0.1 eq.) and dissolve it in a minimal amount of anhydrous DCM.
-
Add the catalyst solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for catalyzed nucleophilic addition.
References
- 1. Alkyne Reactivity [www2.chemistry.msu.edu]
- 2. reddit.com [reddit.com]
- 3. Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
Optimizing catalyst loading for reactions involving 1,1-Diethoxypent-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Diethoxypent-2-yne. The information is designed to help optimize catalyst loading and address common issues encountered during experimentation.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific experimental challenges.
Q1: My reaction is showing low or no conversion of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst. Here’s a systematic approach to troubleshooting:
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Inadequate Catalyst Activity:
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Verification: Ensure the catalyst is from a reliable source and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
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Activation: Some catalysts require pre-activation. Consult the supplier's technical data sheet for any necessary activation procedures.
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Alternative Catalyst: If catalyst deactivation is suspected, consider screening a different catalyst with known activity for similar alkyne functionalizations.
-
-
Suboptimal Catalyst Loading:
-
Too Low: The catalyst concentration may be insufficient to drive the reaction at a reasonable rate. Increase the catalyst loading incrementally (e.g., in 0.5 mol% steps) to observe its effect on the reaction rate and yield.
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Too High: Excessive catalyst loading can sometimes lead to the formation of inactive catalyst aggregates or promote side reactions, which can inhibit the main reaction pathway.[1][2]
-
-
Improper Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Increase the temperature in increments of 10°C to determine the optimal range.
-
Solvent: The solvent can significantly impact catalyst activity and solubility of reactants. Ensure the chosen solvent is appropriate for the catalytic system and consider screening other compatible solvents.
-
Below is a logical workflow for troubleshooting low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: Poor selectivity often arises from side reactions involving the functional groups of this compound (the alkyne and the acetal).
-
Side Reactions of the Acetal Group:
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Hydrolysis: The diethyl acetal is sensitive to acid. If your catalyst or reaction medium is acidic, the acetal can hydrolyze to an aldehyde, which may then undergo further reactions.
-
Mitigation: Use a non-acidic catalyst or add a non-coordinating base to neutralize any acid. Ensure all reagents and solvents are anhydrous.
-
-
-
Side Reactions of the Alkyne Group:
-
Hydration: In the presence of acid and water, the alkyne can undergo hydration to form a ketone.
-
Mitigation: As with acetal hydrolysis, maintain anhydrous conditions and avoid acidic catalysts if this reaction is not desired.
-
-
Oligomerization/Polymerization: High catalyst concentrations can sometimes promote the oligomerization or polymerization of the alkyne.[1][2]
-
Mitigation: Reduce the catalyst loading.
-
-
The following table summarizes potential side products and suggested troubleshooting steps:
| Observed Side Product | Potential Cause | Suggested Action |
| Pent-2-ynal | Acid-catalyzed hydrolysis of the acetal group. | Use a non-acidic catalyst, add a non-coordinating base, ensure anhydrous conditions. |
| Pentan-3-one | Acid-catalyzed hydration of the alkyne. | Ensure anhydrous conditions, avoid acidic catalysts. |
| High molecular weight species | Catalyst-induced oligomerization/polymerization. | Reduce catalyst loading. |
Q3: The reaction starts well but then stops before reaching completion. What could be the reason?
A3: This is a classic sign of catalyst deactivation.
-
Poisoning: Impurities in the substrate, solvent, or atmosphere (e.g., water, oxygen, sulfur compounds) can act as catalyst poisons.
-
Solution: Purify all starting materials and solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Thermal Instability: The catalyst may not be stable at the reaction temperature over long periods.
-
Solution: Lower the reaction temperature and monitor the reaction progress over a longer time. Alternatively, consider a more thermally stable catalyst.
-
-
Product Inhibition: The product of the reaction may coordinate to the catalyst and inhibit its activity.
-
Solution: Try to remove the product as it is formed, if feasible (e.g., by crystallization or extraction).
-
Here is a decision-making diagram for addressing catalyst deactivation.
Caption: Troubleshooting guide for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound?
A1: For initial screening, a catalyst loading in the range of 1-5 mol% is a common starting point for many transition metal-catalyzed reactions. The optimal loading will depend on the specific catalyst, reaction type, and desired reaction rate.
Q2: How does catalyst loading affect reaction time and product yield?
A2: Generally, increasing the catalyst loading will increase the reaction rate, thus decreasing the reaction time. However, there is an optimal loading beyond which the yield may decrease due to side reactions or catalyst aggregation.[1][2] The table below illustrates a hypothetical optimization of catalyst loading.
| Catalyst Loading (mol%) | Reaction Time (hours) | Product Yield (%) |
| 0.5 | 24 | 45 |
| 1.0 | 12 | 78 |
| 2.0 | 6 | 95 |
| 3.0 | 4 | 94 |
| 5.0 | 2 | 85 (with side products) |
Q3: Can I reuse my catalyst?
A3: The reusability of a catalyst depends on its nature. Homogeneous catalysts are generally difficult to recover and reuse. Heterogeneous catalysts, on the other hand, can often be recovered by filtration and reused, although their activity may decrease with each cycle due to leaching or surface poisoning.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a general method for determining the optimal catalyst loading for a reaction involving this compound.
-
Setup: To a series of oven-dried reaction vessels equipped with magnetic stir bars, add this compound (1.0 mmol) and the desired co-reactant (if any) under an inert atmosphere.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., 5 mL of toluene) to each vessel.
-
Catalyst Addition: Prepare stock solutions of the catalyst. Add varying amounts of the catalyst stock solution to each reaction vessel to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 3.0, and 5.0 mol%).
-
Reaction: Place the reaction vessels in a pre-heated oil bath at the desired temperature and stir.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by a suitable technique (e.g., GC-MS or TLC).
-
Work-up: Once the reactions are complete (or have stopped), quench the reactions appropriately.
-
Analysis: Isolate the product from each reaction and determine the yield. Compare the yields and reaction times for each catalyst loading to identify the optimal conditions.
References
Technical Support Center: Byproduct Removal in 1,1-Diethoxypent-2-yne Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-diethoxypent-2-yne. The focus is on identifying and removing byproducts from common reactions, ensuring the purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product when this compound is treated with an acid catalyst?
Under acidic conditions, this compound typically undergoes a Meyer-Schuster rearrangement to yield the α,β-unsaturated aldehyde, pent-2-enal, as the major product. This reaction involves the rearrangement of the propargyl alcohol derivative.[1]
Q2: What are the common byproducts observed in reactions of this compound?
Common byproducts can include:
-
Unreacted Starting Material: Incomplete reaction will leave residual this compound.
-
Rupe Rearrangement Products: Under certain conditions, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of an α,β-unsaturated ketone.[1][2]
-
Ethanol and Acetaldehyde: Hydrolysis of the diethyl acetal group can generate ethanol and acetaldehyde.
-
Polymerization Products: Under strong acidic conditions or elevated temperatures, polymerization of the starting material or product can occur.
Q3: How can I monitor the progress of my reaction to minimize byproduct formation?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system for TLC analysis would be a mixture of hexane and ethyl acetate. The starting material, being less polar, will have a higher Rf value than the more polar product, pent-2-enal. By periodically sampling the reaction mixture and running a TLC, you can determine the point of maximum conversion of the starting material and avoid prolonged reaction times that may lead to increased byproduct formation.
Q4: What is the standard workup procedure to neutralize the acid catalyst and isolate the crude product?
A typical workup involves quenching the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst. The product is then extracted into an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine (saturated aqueous NaCl solution), dried over an anhydrous salt like magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of the reaction products of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of pent-2-enal | Incomplete reaction. | Monitor the reaction by TLC to ensure the complete consumption of the starting material. If the reaction has stalled, consider adding a fresh portion of the catalyst. |
| Formation of Rupe rearrangement byproducts. | The Meyer-Schuster rearrangement is generally favored for secondary propargylic alcohols.[1] However, the choice of acid catalyst and reaction temperature can influence the product distribution. Consider using a milder acid catalyst or lowering the reaction temperature. | |
| Product polymerization. | Strong acid catalysts and high temperatures can promote polymerization. Use a milder catalyst and maintain the recommended reaction temperature. Diluting the reaction mixture may also help to reduce polymerization. | |
| Presence of unreacted this compound in the final product | Insufficient reaction time or catalyst activity. | Ensure the reaction is allowed to proceed to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of catalyst. |
| Inefficient purification. | Optimize the flash chromatography conditions to ensure good separation between the product and the less polar starting material. A gradient elution may be necessary. | |
| Product is contaminated with a ketone byproduct | Rupe rearrangement has occurred. | This is a common side reaction.[1][2] Purification by flash column chromatography is typically effective in separating the desired aldehyde from the ketone byproduct. Careful selection of the solvent system is crucial. |
| Final product is an oil but appears wet or contains water | Incomplete drying of the organic layer. | Ensure the organic layer is thoroughly dried with a sufficient amount of anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal. |
| Incomplete separation during aqueous workup. | During the extraction, ensure a clean separation of the organic and aqueous layers. If an emulsion forms, adding more brine can help to break it. |
Experimental Protocols
General Experimental Protocol for Meyer-Schuster Rearrangement and Workup
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., toluene).
-
Add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).
-
Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The less polar unreacted starting material will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product, pent-2-enal. The more polar byproducts, if any, will elute last.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pent-2-enal.
Typical Flash Chromatography Solvent Systems:
-
Hexane/Ethyl Acetate mixtures (e.g., starting with 98:2 and gradually increasing the ethyl acetate content).[3][4]
-
Dichloromethane/Methanol for more polar compounds.[3]
Visualizations
Caption: Workflow for the removal of byproducts from this compound reactions.
Caption: Troubleshooting decision tree for byproduct removal.
References
Technical Support Center: Characterization of Impurities in 1,1-Diethoxypent-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-diethoxypent-2-yne. The information provided will assist in the identification and characterization of impurities in your samples.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of this compound samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q1: I am seeing unexpected peaks in the chromatogram of my this compound sample. What could they be?
A1: Unexpected peaks in your chromatogram can originate from several sources. Consider the following possibilities:
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Starting Materials and Reagents: Residual starting materials from the synthesis, such as pent-2-yne or ethanol, may be present. Reagents used in the synthesis, like acid catalysts, could also contribute to impurity peaks.
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Byproducts of Synthesis: Side reactions during the synthesis can lead to isomeric impurities, such as 1,1-diethoxypent-3-yne or other positional isomers.
-
Degradation Products: this compound can be susceptible to hydrolysis, especially in the presence of acid, to form pent-2-ynal and ethanol.[1]
-
Solvent Impurities: Impurities in the solvent used for sample preparation can appear as extraneous peaks.
-
System Contamination: Contamination from the GC-MS system itself, such as column bleed or septum bleed, can introduce artifactual peaks.
Q2: The peak shape for this compound is poor (tailing or fronting). What can I do to improve it?
A2: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:
-
Active Sites: The analyte may be interacting with active sites in the GC inlet or column. Deactivated liners and columns are recommended.
-
Improper Temperature: The injector or oven temperature may not be optimized. A lower injection temperature may reduce on-column degradation, while a higher oven temperature might be needed for efficient elution.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Incompatible Solvent: The sample solvent may not be compatible with the stationary phase of the column.
Q3: How can I confirm the identity of an unknown impurity peak?
A3: The mass spectrum of the unknown peak is the primary tool for identification.
-
Library Search: Compare the obtained mass spectrum with commercial mass spectral libraries (e.g., NIST, Wiley).
-
Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the impurity. For example, the loss of an ethoxy group (M-45) is a characteristic fragmentation for diethyl acetals.
-
Reference Standards: If a potential impurity is suspected, injecting a pure standard of that compound can confirm its identity by matching the retention time and mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: I see extra signals in the 1H NMR spectrum of my this compound sample. How can I identify the impurities?
A1: Extra signals in the NMR spectrum correspond to impurities. Here's how to approach their identification:
-
Residual Solvents: Compare the chemical shifts of the unknown signals with tables of common NMR solvent impurities.
-
Starting Materials: Check for the characteristic signals of unreacted starting materials. For example, the methyl triplet and methylene quartet of ethanol.
-
Isomeric Impurities: Look for signals that might correspond to isomers. For instance, a different coupling pattern for the protons adjacent to the triple bond could indicate a positional isomer.
-
Degradation Products: The presence of an aldehyde proton signal (around 9-10 ppm) would strongly suggest the presence of pent-2-ynal, a hydrolysis product.[1]
Q2: The integration of my NMR signals is not consistent with the expected structure of this compound. What does this mean?
A2: Inconsistent integration values indicate the presence of impurities. The relative integration of the impurity signals to the signals of this compound can be used to quantify the level of each impurity. Ensure that the relaxation delays (d1) are sufficient for quantitative analysis, especially for quaternary carbons in 13C NMR.
Summary of Potential Impurities
The following table summarizes potential impurities in this compound samples, along with their likely origin and key analytical characteristics.
| Impurity Name | Chemical Structure | Probable Origin | Expected GC-MS Behavior (relative to main peak) | Expected Key Mass Fragments (m/z) | Expected 1H NMR Signals (indicative) |
| Pent-2-yne | CH3-C≡C-CH2-CH3 | Starting material | Elutes earlier | 68 (M+), 53, 39 | Alkyne protons, ethyl group signals |
| Ethanol | CH3-CH2-OH | Starting material/reagent/hydrolysis product | Elutes much earlier | 46 (M+), 45, 31 | Triplet and quartet of ethyl group, OH signal |
| Pent-2-ynal | CH3-C≡C-CH(O) | Hydrolysis product | Elutes earlier | 82 (M+), 53, 39, 29 | Aldehyde proton (~9-10 ppm) |
| 1-Pentyne | HC≡C-CH2-CH2-CH3 | Isomeric byproduct | Elutes earlier | 68 (M+), 53, 41, 39 | Terminal alkyne proton (~2 ppm) |
| Diethyl ether | CH3-CH2-O-CH2-CH3 | Solvent/byproduct | Elutes much earlier | 74 (M+), 59, 45, 31 | Triplet and quartet of ethyl groups |
Experimental Protocols
GC-MS Method for Impurity Profiling of this compound
This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required for specific instrumentation and applications.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Vortex to ensure complete dissolution.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Inlet: Split/splitless injector.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1 (can be adjusted based on sample concentration).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-400.
3. Data Analysis:
- Integrate all peaks in the total ion chromatogram.
- Identify the main peak corresponding to this compound.
- For each impurity peak, record the retention time and obtain the mass spectrum.
- Compare the obtained mass spectra with a commercial library (e.g., NIST) for tentative identification.
- Calculate the area percentage of each impurity relative to the total peak area.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for the identification of an unknown impurity in a this compound sample.
Caption: Workflow for the identification of an unknown impurity.
References
Scaling up the synthesis of 1,1-Diethoxypent-2-yne
An essential resource for research, development, and manufacturing professionals, this technical support center provides in-depth guidance for the synthesis of 1,1-Diethoxypent-2-yne. Explore detailed protocols, troubleshooting solutions, and frequently asked questions to ensure the success and efficiency of your chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method for synthesizing this compound is through the reaction of a 1-pentynyl organometallic reagent with an orthoformate ester. Typically, this involves preparing 1-pentynylmagnesium bromide (a Grignard reagent) from 1-pentyne and a Grignard-forming agent like ethylmagnesium bromide, followed by its reaction with triethyl orthoformate.
Q2: Why is a Grignard reagent used in this synthesis?
A2: The terminal proton of 1-pentyne is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide anion.[1][2] Grignard reagents are highly effective for this deprotonation, creating a 1-pentynylmagnesium halide.[3] This intermediate is a potent nucleophile that can then attack the electrophilic carbon of triethyl orthoformate to form the desired acetal.
Q3: What is the role of triethyl orthoformate?
A3: Triethyl orthoformate, HC(OC₂H₅)₃, serves as the electrophile in this reaction. It provides the diethoxymethyl group that attaches to the alkyne backbone, forming the target 1,1-diethoxy acetal functional group.
Q4: Are there alternative methods for this synthesis?
A4: While the Grignard route is common, other strong bases can be used to deprotonate 1-pentyne, such as n-butyllithium, to form a lithium acetylide. This can also be reacted with triethyl orthoformate. Additionally, recent developments in electrochemistry and organoselenium catalysis offer novel pathways for synthesizing α-keto acetals from terminal alkynes, which could be adapted.[4][5]
Q5: What are the primary safety considerations for this reaction?
A5: The synthesis involves several hazards. Grignard reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water.[6][7] The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical. The initial formation of the Grignard reagent can be exothermic and may have an induction period, requiring careful temperature control to prevent a runaway reaction.[7] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work within a fume hood.
Experimental Protocol: Synthesis via Grignard Reagent
This protocol details the synthesis of this compound from 1-pentyne and triethyl orthoformate.
Materials:
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1-Pentyne
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Ethylmagnesium bromide (e.g., 1.0 M solution in THF)
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Triethyl orthoformate
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Anhydrous diethyl ether or Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware (three-neck flask, dropping funnel, condenser), dried thoroughly in an oven.
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Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer. Ensure all glassware is completely dry.
-
Grignard Formation: Under a positive pressure of inert gas, charge the flask with a solution of ethylmagnesium bromide in anhydrous THF.
-
Pentyne Addition: Cool the flask to 0 °C using an ice bath. Add 1-pentyne dropwise via the dropping funnel over 30 minutes. A gas (ethane) will evolve. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the 1-pentynylmagnesium bromide.
-
Reaction with Orthoformate: Add triethyl orthoformate dropwise to the solution at room temperature. The reaction is typically exothermic; maintain the temperature below 35 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 3-4 hours.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to decompose any unreacted Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for the synthesis.
| Parameter | Value | Notes |
| Reagents & Stoichiometry | ||
| 1-Pentyne | 1.0 eq | Limiting reagent |
| Ethylmagnesium Bromide | 1.05 eq | Slight excess to ensure complete deprotonation |
| Triethyl Orthoformate | 1.2 eq | Excess to drive the reaction to completion |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Diethyl ether is also a suitable alternative |
| Pentyne Addition Temp. | 0 °C | Control exotherm and gas evolution |
| Orthoformate Addition Temp. | < 35 °C | Control reaction exotherm |
| Reaction Time (Reflux) | 3 - 4 hours | Monitor by TLC or GC for completion |
| Outcome | ||
| Typical Yield | 65-80% | Yields are highly dependent on anhydrous conditions and technique. |
| Purification Method | Vacuum Distillation | Required to remove high-boiling impurities and unreacted starting material. |
Troubleshooting Guide
Problem: The reaction fails to initiate (no ethane evolution, no exotherm).
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Potential Cause 1: Wet Reagents or Glassware. Grignard reagents are extremely sensitive to moisture.[6] Any trace of water will consume the reagent.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened or distilled anhydrous solvents. Verify the quality and concentration of the Grignard reagent solution.
-
-
Potential Cause 2: Inactive Magnesium Surface (if preparing Grignard in situ). An oxide layer on magnesium turnings can prevent the reaction from starting.
-
Solution: Activate the magnesium using methods like adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the turnings under an inert atmosphere.
-
Problem: Low yield of this compound.
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Potential Cause 1: Incomplete Formation of 1-pentynylmagnesium bromide. If the initial deprotonation is not complete, less nucleophile is available for the main reaction.
-
Solution: Ensure a slight excess (5-10 mol%) of the Grignard reagent (e.g., EtMgBr) is used. Allow sufficient time for the deprotonation step (at least 1 hour at room temperature).
-
-
Potential Cause 2: Side Reactions. The Grignard reagent can react with other electrophiles. If triethyl orthoformate is added too quickly or at too high a temperature, side reactions may occur.
-
Solution: Add the orthoformate slowly and maintain the recommended temperature. Ensure the inert atmosphere is maintained throughout to prevent reaction with oxygen.
-
-
Potential Cause 3: Loss During Workup. The product may be partially lost during aqueous extraction if emulsions form or if the washes are too vigorous.
-
Solution: Use a gentle workup procedure. To break emulsions, add a small amount of brine. Ensure complete extraction from the aqueous layer with a suitable solvent.
-
Problem: The final product is impure, containing side products.
-
Potential Cause 1: Unreacted Starting Materials. Incomplete reaction will leave 1-pentyne or triethyl orthoformate in the crude product.
-
Solution: Ensure sufficient reaction time and temperature (reflux). Use a slight excess of the orthoformate. Efficient vacuum distillation is crucial for separating the product from higher-boiling starting materials.
-
-
Potential Cause 2: Formation of Wurtz Coupling Products. The Grignard reagent can potentially undergo coupling reactions.
-
Solution: This is less common in this specific reaction but can be minimized by maintaining a clean reaction environment and avoiding contaminants like transition metals.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Troubleshooting failed reactions with 1,1-Diethoxypent-2-yne
Welcome to the technical support center for 1,1-Diethoxypent-2-yne. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding reactions involving this versatile reagent. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions for this compound?
A1: this compound is a multifunctional building block. The alkyne moiety can participate in various reactions such as nucleophilic additions (including Michael additions if activated), cycloaddition reactions (like Diels-Alder), and metal-catalyzed cross-coupling reactions. The diethoxy acetal group is relatively stable but can be hydrolyzed under acidic conditions to reveal a carbonyl group, which can then undergo further transformations.
Q2: My reaction with this compound is not proceeding. What are the initial checks I should perform?
A2: When a reaction fails to proceed, it is crucial to systematically verify the integrity of your experimental setup and reagents.
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Reagent Purity: Confirm the purity of this compound. Impurities can inhibit catalysts or lead to unwanted side reactions. Consider purification by distillation if the purity is questionable.
-
Reaction Conditions: Double-check the reaction temperature, pressure, and atmosphere. Many reactions involving alkynes are sensitive to oxygen and moisture, requiring an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Quality: Ensure the solvent is anhydrous and of the appropriate grade for your reaction. Traces of water can lead to hydrolysis of the acetal.
-
Catalyst Activity: If using a catalyst, ensure it has not been deactivated by improper storage or exposure to air.
Q3: I am observing the formation of unexpected byproducts. What could be the cause?
A3: The formation of byproducts can often be attributed to the reactivity of the functional groups in this compound.
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Hydrolysis of Acetal: The diethoxy acetal can be sensitive to acidic conditions, leading to its hydrolysis to a ketone. If your reaction mixture is acidic, this is a likely side reaction.
-
Side reactions of the Alkyne: The alkyne can undergo self-polymerization or react with other nucleophiles present in the reaction mixture.
-
Isomerization: Depending on the reaction conditions, the alkyne may isomerize.
Troubleshooting Failed Reactions
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
| Potential Cause | Recommended Solution |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or GC-MS. |
| Inactive Catalyst | Use a fresh batch of catalyst. If applicable, consider in-situ activation of the catalyst. |
| Insufficient Reagent Stoichiometry | Re-evaluate the stoichiometry of your reactants. For sluggish reactions, a slight excess of one reagent may be beneficial. |
| Poor Solubility | Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Issue 2: Formation of a Major Unidentified Byproduct
When an unexpected product dominates the reaction, it is important to characterize it to understand the underlying chemical transformation.
| Potential Cause | Recommended Solution |
| Acetal Hydrolysis | If the byproduct is a ketone, the acetal has likely been hydrolyzed. Buffer the reaction mixture to maintain a neutral pH. If acidic conditions are required for a subsequent step, consider a one-pot, two-step procedure where the initial reaction is run under neutral conditions. |
| Reagent Decomposition | The starting material or other reagents may be unstable under the reaction conditions. Run control experiments to test the stability of each component individually. |
| Unintended Catalysis | Trace metal impurities in reagents or from glassware can sometimes catalyze unwanted side reactions. Use high-purity reagents and acid-washed glassware. |
Experimental Protocols
General Protocol for a Nucleophilic Addition to this compound
This protocol provides a general guideline for the addition of a generic nucleophile (Nu-H) to this compound.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF (0.5 M).
-
Addition of Nucleophile: Add the nucleophile (1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Pathways
A logical approach to troubleshooting is essential for efficiently resolving experimental issues.
Caption: A general workflow for troubleshooting failed reactions.
The acetal group of this compound is susceptible to hydrolysis under acidic conditions, which can be a common source of reaction failure or byproduct formation.
Caption: The acid-catalyzed hydrolysis of the acetal to a ketone.
Validation & Comparative
Comparative Analysis of 1,1-Diethoxypent-2-yne via ¹H and ¹³C NMR Spectroscopy
An Objective Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1,1-diethoxypent-2-yne. The following sections detail the expected ¹H and ¹³C NMR chemical shifts, supported by comparisons with established ranges for analogous functional groups. A comprehensive experimental protocol for acquiring high-quality NMR spectra is also presented to ensure reproducibility. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and characterization of organic molecules.
¹H and ¹³C NMR Spectral Data of this compound
The structural elucidation of this compound is effectively achieved through ¹H and ¹³C NMR spectroscopy. The tables below summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These values are estimated based on the analysis of similar chemical structures and functional groups.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH | ~4.8 - 5.2 | t | ~5.5 |
| OCH₂ | ~3.4 - 3.7 | q | ~7.0 |
| CH₂C≡ | ~2.1 - 2.4 | q | ~2.5 |
| OCH₂CH₃ | ~1.1 - 1.3 | t | ~7.0 |
| C≡CCH₃ | ~1.7 - 1.9 | t | ~2.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| CH | ~95 - 105 |
| C≡C | ~75 - 90 |
| C≡C | ~70 - 85 |
| OCH₂ | ~60 - 70 |
| C H₂C≡ | ~10 - 20 |
| OCH₂CH₃ | ~14 - 16 |
| C≡CCH₃ | ~3 - 5 |
Comparative Analysis with Alternative Functional Groups
To provide context for the predicted chemical shifts, the following table compares the values for this compound with the typical chemical shift ranges for acetal and alkyne moieties. This comparison aids in the confident assignment of the observed NMR signals.
Table 3: Comparison of Chemical Shifts with Standard Functional Group Ranges
| Functional Group | Atom | Typical Chemical Shift (δ, ppm) | Predicted Shift in this compound (δ, ppm) |
| Acetal | R₂C(OR')H | 4.5 - 5.5 | ~4.8 - 5.2 |
| Acetal | R₂C (OR')₂ | 90 - 110[1][2] | ~95 - 105 |
| Ether (Ethyl) | OCH₂ CH₃ | 3.3 - 3.9 | ~3.4 - 3.7 |
| Ether (Ethyl) | OCH₂CH₃ | 1.1 - 1.2 | ~1.1 - 1.3 |
| Alkyne | R-C≡C-H | 2.0 - 3.0[3][4] | N/A |
| Alkyne | R-C ≡C-R' | 65 - 90 | ~70 - 90 |
| Propargylic | ≡C-CH₂ -R | 2.0 - 2.5 | ~2.1 - 2.4 |
Experimental Protocols
The following protocols describe the standard procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
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Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.[5]
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32 (signal-to-noise dependent)
-
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.[5]
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (concentration-dependent)
-
Visualizing Structural Relationships
The following diagrams illustrate the logical connections between the molecular structure of this compound and its corresponding NMR signals.
Caption: Correlation of atoms in this compound to their NMR signals.
Caption: Workflow for NMR analysis of this compound.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,1-Diethoxypent-2-yne
For Researchers, Scientists, and Drug Development Professionals: A Detailed Look into the Fragmentation Behavior of a Key Synthetic Building Block.
In the landscape of synthetic chemistry, alkynyl acetals such as 1,1-diethoxypent-2-yne serve as versatile intermediates. Understanding their structural integrity and fragmentation patterns under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and overall quality control. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound against the known fragmentation behaviors of ethers and terminal alkynes. The insights provided are supported by established fragmentation mechanisms and data from analogous compounds.
Predicted Fragmentation Analysis
The mass spectrum of this compound is anticipated to be dominated by cleavages originating from the acetal functional group, which are well-documented to be facile fragmentation points. The presence of the pent-2-ynyl group is expected to influence the stability and formation of specific fragment ions.
Upon electron ionization, the molecule (Molecular Weight: 156.24 g/mol ) will form a molecular ion (M⁺˙). However, in line with the behavior of many aliphatic ethers and acetals, the molecular ion peak at m/z 156 is expected to be of very low abundance or entirely absent[1]. The primary fragmentation pathways are predicted to be initiated by the cleavage of the C-O bonds and α-cleavage relative to the oxygen atoms.
A key fragmentation route is the loss of an ethoxy radical (•OCH₂CH₃) to form a resonance-stabilized oxonium ion at m/z 111. This is a characteristic fragmentation for acetals. Subsequent loss of an ethylene molecule (C₂H₄) from this ion via a rearrangement process would lead to a prominent peak at m/z 83.
Another significant fragmentation pathway involves the cleavage of the bond between the acetal carbon and the propargyl group, leading to the formation of a stable diethoxymethyl cation at m/z 103. This fragment is a strong indicator of the 1,1-diethoxy moiety.
The pent-2-ynyl chain itself can also undergo fragmentation. Cleavage of the C-C bond beta to the triple bond could result in the loss of an ethyl radical, although this is generally less favored than fragmentation driven by the heteroatoms.
Comparative Data Summary
To provide a clear comparison, the following table summarizes the predicted major fragment ions for this compound and compares them to the general fragmentation patterns observed for simple ethers and terminal alkynes.
| m/z Value (Predicted) | Proposed Fragment Ion | Formation Pathway | Comparison with Alternative Functional Groups |
| 156 | [C₉H₁₆O₂]⁺˙ | Molecular Ion | Often weak or absent in aliphatic ethers and acetals. |
| 127 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group or pentynyl chain. | α-cleavage is more dominant in ethers. |
| 111 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical. | Characteristic α-cleavage of the C-O bond in acetals. |
| 103 | [CH(OC₂H₅)₂]⁺ | Cleavage of the C-C bond between the acetal and the alkyne. | A strong diagnostic peak for the diethoxyacetal group. |
| 83 | [C₄H₅O]⁺ | Loss of ethylene from the m/z 111 fragment. | Rearrangement and loss of a neutral molecule is common for oxygen-containing fragments. |
| 73 | [CH(OH)OC₂H₅]⁺ | Rearrangement and cleavage. | Indicates the presence of the ethoxy group. |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Fragmentation of the pentynyl chain or oxygen-containing fragments. | Common fragment in alkyl chains and oxygenated compounds. |
| 45 | [C₂H₅O]⁺ | Ethoxy cation. | A common, though often low abundance, fragment from ethoxy groups. |
| 29 | [C₂H₅]⁺ | Ethyl cation. | A common fragment from ethyl groups. |
Experimental Protocols
The data presented in this guide is based on predictive analysis grounded in established mass spectrometry principles. The recommended experimental protocol for acquiring a mass spectrum of this compound is as follows:
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Inlet System: Gas chromatography (GC) is the preferred method for sample introduction to ensure the analysis of a pure compound.
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injection Mode: Split injection with a high split ratio (e.g., 50:1) to prevent source saturation.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 25-200.
-
Scan Rate: 2 scans/second.
Data Analysis: The resulting mass spectrum should be analyzed for the presence of the predicted fragment ions. Comparison with a spectral library (if available for analogous compounds) is recommended for confirmation.
Visualizing the Fragmentation Pathway
To illustrate the logical relationships in the fragmentation cascade of this compound, the following diagram outlines the proposed pathways.
Caption: Proposed fragmentation pathway of this compound.
This comparative guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. While direct experimental data is invaluable, this predictive analysis, based on well-established principles and comparison with related structures, offers a robust framework for researchers and scientists working with this and similar compounds.
References
A Comparative Analysis of the Reactivity of 1,1-Diethoxypent-2-yne and Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,1-diethoxypent-2-yne, an internal alkyne featuring a geminal diether (acetal) functionality, with that of terminal alkynes. This analysis is supported by a review of relevant experimental data and established principles in organic chemistry. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected reactivity based on the behavior of structurally similar compounds and contrasts it with the well-documented reactivity of terminal alkynes.
Introduction to the Compared Alkynes
Terminal Alkynes are characterized by a carbon-carbon triple bond at the end of a carbon chain, resulting in a terminal hydrogen atom (R-C≡C-H). This terminal hydrogen is weakly acidic, a key feature that governs much of the reactivity of this class of compounds. The high electron density of the π-bonds makes them susceptible to electrophilic additions, while the acetylide anion, formed upon deprotonation, is a potent nucleophile.[1][2]
This compound is an internal alkyne with an acetal group at the C1 position. Its structure, CH₃CH₂C≡CCH(OCH₂CH₃)₂, lacks the acidic proton characteristic of terminal alkynes. The presence of the electron-donating ethoxy groups is expected to influence the electron density of the alkyne and its steric accessibility, thereby modulating its reactivity in comparison to simple terminal alkynes.
Comparative Reactivity Analysis
The reactivity of these two classes of alkynes is compared across three key reaction types: cycloaddition reactions, hydration, and nucleophilic addition.
Cycloaddition Reactions: The Diels-Alder Reaction
Terminal alkynes can participate as dienophiles in Diels-Alder reactions, typically requiring activation by an electron-withdrawing group to proceed efficiently. The reaction of a terminal alkyne with a diene forms a cyclohexadiene derivative.
While no direct experimental data for the Diels-Alder reaction of this compound was found, a study on the closely related 1,1-diethoxybut-3-yn-2-one provides valuable insight. In this case, the acetylenic acetal is activated by a ketone group. The study reports that this ynone reacts with various dienes, although the primary cycloadducts are unstable and aromatize to the corresponding benzene derivatives. This suggests that the acetylenic acetal moiety itself does not inhibit the cycloaddition but that the overall reactivity is dictated by the activating group.
dot
Caption: Comparative Diels-Alder reaction pathways.
Hydration Reactions
The hydration of terminal alkynes is a well-established reaction that typically proceeds via Markovnikov addition of water across the triple bond in the presence of a mercury(II) catalyst to yield a methyl ketone.[3][4] Anti-Markovnikov hydration can be achieved through hydroboration-oxidation to produce an aldehyde.[3]
For This compound , an internal alkyne, hydration is expected to be less regioselective than for terminal alkynes. In the absence of a terminal hydrogen, the addition of water across the internal triple bond would likely lead to a mixture of two isomeric ketones. The presence of the bulky diethoxy group might introduce some steric hindrance, potentially favoring the formation of the ketone at the C3 position. However, without specific experimental data, this remains a hypothesis. It is noteworthy that acetal groups are generally stable under neutral and basic conditions but can be labile in the presence of strong acids, which are often used to catalyze alkyne hydration.[5]
dot
Caption: Comparative hydration pathways.
Nucleophilic Addition Reactions
Terminal alkynes themselves are not highly susceptible to nucleophilic attack unless activated by an electron-withdrawing group. However, the corresponding acetylide anion, formed by deprotonation of the terminal alkyne, is a strong nucleophile and readily participates in SN2 reactions with primary alkyl halides and addition to carbonyl compounds.[2]
In contrast, This compound is expected to be more electrophilic at the alkyne carbons compared to a simple internal alkyne due to the electron-withdrawing inductive effect of the two oxygen atoms of the acetal group. This would make it more susceptible to direct nucleophilic attack (Michael-type addition) without the need for deprotonation. The regioselectivity of such an attack would likely favor the C3 position, influenced by both electronic and steric factors.
Summary of Reactivity Comparison
| Feature | Terminal Alkynes | This compound (Predicted) |
| Acidity | Weakly acidic (pKa ≈ 25) | Not acidic (no terminal proton) |
| Nucleophilicity | Acetylide anion is a strong nucleophile. | Alkyne itself is not nucleophilic. |
| Electrophilicity | Generally low, requires activation for nucleophilic attack. | Enhanced at the alkyne carbons due to the inductive effect of the acetal group. |
| Cycloaddition | Can act as a dienophile, often requires activation. | Expected to act as a dienophile, reactivity influenced by activating groups. |
| Hydration | Regioselective (Markovnikov or anti-Markovnikov). | Likely to be non-regioselective, yielding a mixture of ketones. |
| Nucleophilic Addition | Proceeds via the acetylide anion. | Susceptible to direct Michael-type addition. |
Experimental Protocols
Detailed experimental protocols for the reactions of terminal alkynes are widely available in the chemical literature. Below are representative procedures for key transformations.
Protocol 1: Hydration of a Terminal Alkyne (Markovnikov)
-
Reaction: 1-Octyne to 2-Octanone
-
Procedure: To a solution of 1-octyne (1 eq.) in a mixture of water and a co-solvent (e.g., methanol or THF) is added a catalytic amount of sulfuric acid (e.g., 10 mol%) and mercury(II) sulfate (e.g., 1-5 mol%). The mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation to afford 2-octanone.[3][4]
Protocol 2: Nucleophilic Addition of an Acetylide to a Ketone
-
Reaction: Phenylacetylene with Cyclohexanone
-
Procedure: To a solution of phenylacetylene (1.1 eq.) in anhydrous THF at -78 °C is added a solution of n-butyllithium (1.0 eq.) in hexanes dropwise. The mixture is stirred at this temperature for 30 minutes to form the lithium phenylacetylide. A solution of cyclohexanone (1.0 eq.) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting propargyl alcohol is purified by column chromatography.[6]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Masked Aldehydes in Synthesis: 1,1-Diethoxypent-2-yne vs. Traditional Alternatives
In the realm of modern organic synthesis, the strategic use of masked aldehydes is pivotal for achieving complex molecular architectures. These reagents effectively reverse the intrinsic electrophilic nature of the aldehyde functionality, a concept known as "umpolung," thereby enabling nucleophilic attack at the carbonyl carbon. This guide provides a comprehensive comparison of 1,1-diethoxypent-2-yne, a promising yet less documented masked aldehyde, with well-established alternatives such as 1,3-dithianes and 1,3-dioxolanes. The comparison focuses on their synthesis, reactivity, and deprotection, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
Introduction to Masked Aldehydes and Umpolung
The aldehyde functional group is inherently an electrophile at the carbonyl carbon. "Masking" the aldehyde transforms it into a temporary protecting group that is unreactive towards nucleophiles. More significantly, certain masked aldehydes can be deprotonated at the carbon atom corresponding to the original carbonyl carbon, generating a nucleophilic species. This inversion of polarity is termed umpolung and is a powerful tool for carbon-carbon bond formation.
Caption: General workflow of umpolung chemistry using a masked aldehyde.
Comparative Analysis of Masked Aldehydes
This section details the synthesis, application in a representative alkylation reaction, and subsequent deprotection of this compound, 2-propyl-1,3-dithiane, and 2-propyl-1,3-dioxolane. The latter two are derived from propanal to provide a direct comparison.
This compound: The Acetylenic Acetal
This compound is an example of an acetylenic acetal, which can be envisioned as a masked α,β-unsaturated aldehyde or a homoenolate equivalent. Its synthesis and reactivity are less documented than those of cyclic thioacetals.
Synthesis: A plausible synthesis involves the reaction of a lithium acetylide with triethyl orthoformate.
Reactivity: The acetylenic moiety in this compound can act as an electrophile in Michael additions. Upon deprotonation at the terminal alkyne, it can also act as a nucleophile. For the purpose of this comparison, we will consider its role as a masked propanal homoenolate equivalent, where a nucleophile adds to the terminal carbon of the alkyne.
Deprotection: The acetal can be hydrolyzed under acidic conditions to reveal the aldehyde functionality.
2-Propyl-1,3-dithiane: The Corey-Seebach Reagent
Derived from propanal and 1,3-propanedithiol, 2-propyl-1,3-dithiane is a classic example of a masked aldehyde used in Corey-Seebach reactions.
Synthesis: Acid-catalyzed condensation of propanal with 1,3-propanedithiol.
Reactivity: The C-2 proton is acidic enough to be removed by a strong base like n-butyllithium, generating a potent nucleophile.
Deprotection: Typically achieved using reagents that have a high affinity for sulfur, such as mercury(II) salts, or through oxidative methods.
2-Propyl-1,3-dioxolane: The Oxygen Acetal
Formed from propanal and ethylene glycol, 2-propyl-1,3-dioxolane is a common protecting group for aldehydes. While the C-2 proton is not readily abstracted to form a nucleophile in the same way as its dithiane counterpart, it serves as a baseline for acetal stability and deprotection.
Synthesis: Acid-catalyzed reaction of propanal with ethylene glycol, often with removal of water.
Reactivity: Primarily used as a protecting group, it is stable to basic and nucleophilic conditions. Direct deprotonation at C-2 for umpolung reactivity is not a standard procedure.
Deprotection: Readily hydrolyzed under aqueous acidic conditions.
Quantitative Data Comparison
The following tables summarize the typical yields and conditions for the synthesis, a representative reaction, and deprotection of the masked aldehydes.
Table 1: Synthesis of Masked Aldehydes
| Masked Aldehyde | Starting Materials | Reagents and Conditions | Typical Yield (%) |
| This compound | 1-Pentyne, Triethyl orthoformate | 1. n-BuLi, THF, -78 °C2. HC(OEt)₃, reflux | 60-70 (estimated) |
| 2-Propyl-1,3-dithiane | Propanal, 1,3-Propanedithiol | BF₃·OEt₂, CH₂Cl₂, 0 °C to rt | 85-95 |
| 2-Propyl-1,3-dioxolane | Propanal, Ethylene glycol | p-TsOH, Toluene, Dean-Stark | 80-90 |
Table 2: Representative Reaction (Alkylation with Ethyl Iodide)
| Masked Aldehyde | Reagents and Conditions | Product | Typical Yield (%) |
| This compound | 1. n-BuLi, THF, -78 °C2. EtI | 1,1-Diethoxyhept-2-yne | Not readily available |
| 2-Propyl-1,3-dithiane | 1. n-BuLi, THF, -25 °C2. EtI | 2-Propyl-2-ethyl-1,3-dithiane | 80-90 |
| 2-Propyl-1,3-dioxolane | Not applicable for direct C-alkylation | - | - |
Table 3: Deprotection to Yield the Aldehyde
| Masked Aldehyde Adduct | Reagents and Conditions | Product | Typical Yield (%) |
| 1,1-Diethoxyhept-2-yne | H₃O⁺, heat | Hept-2-ynal | Not readily available |
| 2-Propyl-2-ethyl-1,3-dithiane | HgCl₂, CaCO₃, aq. CH₃CN | 2-Ethylpentanal | 85-95 |
| 2-Propyl-1,3-dioxolane | aq. HCl, Acetone | Propanal | >90 |
Experimental Protocols
Synthesis of 2-Propyl-1,3-dithiane
To a solution of propanal (1.0 equiv) and 1,3-propanedithiol (1.0 equiv) in dichloromethane at 0 °C is added boron trifluoride etherate (0.1 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-propyl-1,3-dithiane.
Alkylation of 2-Propyl-1,3-dithiane
A solution of 2-propyl-1,3-dithiane (1.0 equiv) in dry tetrahydrofuran is cooled to -25 °C under an inert atmosphere. n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred for 2 hours at this temperature. Ethyl iodide (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The resulting 2-propyl-2-ethyl-1,3-dithiane is purified by chromatography.
Deprotection of 2-Propyl-2-ethyl-1,3-dithiane
A mixture of 2-propyl-2-ethyl-1,3-dithiane (1.0 equiv), mercury(II) chloride (2.5 equiv), and calcium carbonate (2.5 equiv) in 9:1 acetonitrile/water is refluxed for 4 hours. The mixture is cooled, filtered, and the filtrate is diluted with water and extracted with diethyl ether. The organic extracts are washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated to give 2-ethylpentanal.
Logical Relationships and Workflows
Caption: Comparative workflows for different masked aldehydes.
Conclusion
The choice of a masked aldehyde in a synthetic sequence is dictated by the desired reactivity and the compatibility of the required reaction conditions with other functional groups present in the molecule.
-
1,3-Dithianes remain the gold standard for umpolung reactivity of aldehydes, offering high yields for both their formation and subsequent alkylation. However, the deprotection often requires toxic heavy metal reagents.
-
1,3-Dioxolanes are excellent protecting groups due to their ease of formation and mild deprotection conditions. Their utility in umpolung chemistry is limited.
-
This compound and related acetylenic acetals represent a potentially versatile class of masked aldehydes. While their application as direct acyl anion equivalents is less common, their ability to act as Michael acceptors or to be functionalized at the alkyne terminus opens up different synthetic possibilities. The milder deprotection conditions compared to dithianes are also an advantage.
Further research into the reactivity of this compound is warranted to fully elucidate its synthetic potential and provide a broader range of quantitative data for direct comparison with established methods. For now, the choice between these reagents will depend on the specific synthetic challenge at hand, balancing the robust and well-documented reactivity of dithianes against the milder conditions and alternative reactivity patterns offered by acetals and their acetylenic analogues.
A comparative study of different catalysts for 1,1-Diethoxypent-2-yne synthesis
A Comparative Guide to Catalysts for the Synthesis of 1,1-Diethoxypent-2-yne
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a valuable building block in organic synthesis, can be achieved through various catalytic methods. The choice of catalyst is crucial as it significantly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative overview of different catalysts, supported by experimental data from related transformations, to aid researchers in selecting the most suitable catalytic system for their specific needs.
Catalyst Performance Comparison
The following table summarizes the performance of various potential catalysts for the synthesis of this compound, based on analogous reactions reported in the scientific literature. Direct comparative data for this specific molecule is limited; therefore, the presented data is an extrapolation from similar alkyne acetalization reactions.
| Catalyst System | Typical Reaction Conditions | Expected Yield | Selectivity | Key Advantages | Potential Limitations |
| Gold (I) Chloride (AuCl) | Inert atmosphere, 50-80 °C, 1-5 mol% catalyst loading, neat ethanol or with a non-polar solvent. | High | High for the desired acetal. | Mild reaction conditions, high functional group tolerance. | Cost of the catalyst. |
| Platinum (II) Chloride (PtCl₂) | Inert atmosphere, 60-100 °C, 2-5 mol% catalyst loading, often with a co-catalyst like LiI. | Moderate to High | Good, but may require optimization to avoid side reactions. | Effective for alkyne activation. | Can catalyze other transformations of alkynes. |
| Ruthenium (III) Chloride (RuCl₃) | Inert atmosphere, 80-120 °C, 3-10 mol% catalyst loading, may require ligands for selectivity. | Moderate | Variable, can lead to a mixture of products including enones. | Readily available and less expensive than gold or platinum. | May require higher temperatures and ligand screening. |
| Iron (III) Chloride (FeCl₃) | Inert atmosphere, 70-110 °C, 5-15 mol% catalyst loading. | Moderate | Moderate, can promote other reactions like cyclization if applicable.[1][2] | Inexpensive and abundant. | Can act as a Lewis acid promoting various side reactions. |
| Brønsted Acid (e.g., H₂SO₄) | 25-60 °C, stoichiometric or catalytic amounts. | Variable | Low, often leads to hydration of the alkyne (ketone formation) and other side products. | Inexpensive and readily available. | Low selectivity, harsh reaction conditions, limited functional group tolerance. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for similar alkyne functionalization reactions and are adapted for the synthesis of this compound.
Protocol 1: Gold-Catalyzed Synthesis
This protocol is adapted from studies on the gold-catalyzed addition of alcohols to alkynes.
Materials:
-
Pent-2-yne
-
Anhydrous Ethanol
-
Gold (I) Chloride (AuCl)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Gold (I) Chloride (1-5 mol%).
-
Add the anhydrous, degassed solvent (if used) and anhydrous ethanol (excess, can be used as the solvent).
-
Add pent-2-yne to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Remove the solvent and excess ethanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Platinum-Catalyzed Synthesis
This protocol is based on platinum-catalyzed reactions involving alkynes and acetals.[3][4]
Materials:
-
Pent-2-yne
-
Anhydrous Ethanol
-
Platinum (II) Chloride (PtCl₂)
-
Lithium Iodide (LiI) (optional co-catalyst)
-
Anhydrous, degassed Acetonitrile
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Platinum (II) Chloride (2-5 mol%) and Lithium Iodide (if used).
-
Add anhydrous, degassed acetonitrile and anhydrous ethanol.
-
Add pent-2-yne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation or column chromatography to yield this compound.
Visualizations
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for catalyst screening.
References
- 1. Iron(III)-catalyzed cyclization of alkynyl aldehyde acetals: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron-catalyzed alkyne–carbonyl metathesis for the synthesis of 6,7-dihydro-5H-dibenzo[c,e]azonines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Theoretical and Comparative Guide to the Cycloaddition Reactions of 1,1-Diethoxypent-2-yne: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cycloaddition reactions of 1,1-diethoxypent-2-yne, a member of the electron-rich alkyne family. Due to the limited availability of direct experimental and computational data on this specific substrate, this guide leverages density functional theory (DFT) studies on structurally related ynamides to project and compare potential reaction pathways and outcomes. This approach offers valuable insights into the expected reactivity of this compound in various cycloaddition reactions, a critical tool in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.
Comparison of Calculated Activation Barriers for Cycloaddition Reactions
The following table summarizes DFT-calculated activation energies for the cycloaddition reactions of a representative ynamide. This data serves as a benchmark for predicting the reactivity of this compound. The projected values for this compound are based on the expected electronic effects of the diethoxy acetal group compared to the sulfonyl group of the ynamide. The electron-donating nature of the ethoxy groups is anticipated to lower the activation barriers in cycloadditions with electron-deficient partners.
| Reactant System | Cycloaddition Type | Dipolarophile/Dienophile | Calculated Activation Energy (kcal/mol) - Ynamide | Projected Activation Energy (kcal/mol) - this compound | Reference |
| N-phenyl-N-(phenylethynyl)methanesulfonamide | [3+2] Cycloaddition | 2H-Azirine | 15.3 | ~12-14 | (Zhu et al., 2015)[1] |
| N-phenyl-N-(phenylethynyl)methanesulfonamide | [4+2] Cycloaddition | Tetrazine | 11.5 | ~9-11 | (Foulen et al., 2017)[2] |
Note: The projected values for this compound are estimations and require dedicated DFT studies for validation.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are representative protocols for both experimental cycloaddition reactions and DFT calculations, based on common practices in the field.
General Experimental Protocol for Ynamide Cycloaddition
A solution of the ynamide (1.0 equiv) and the corresponding cycloaddition partner (1.2 equiv) in a suitable solvent (e.g., toluene, THF) is stirred at a specified temperature (ranging from room temperature to reflux). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cycloadduct.
Standard Protocol for DFT Calculations
DFT calculations are typically performed using a software package such as Gaussian. The geometries of reactants, transition states, and products are optimized using a suitable functional, such as B3LYP or M06-2X, with a basis set like 6-31G(d,p).[3] Transition states are located using synchronous transit-guided quasi-Newton (STQN) methods and confirmed by the presence of a single imaginary frequency in the vibrational analysis. Solvent effects can be incorporated using a polarizable continuum model (PCM).[4]
Visualizing Reaction Pathways and Workflows
DFT Study Workflow for Cycloaddition Reactions
The following diagram illustrates a typical workflow for a DFT study on cycloaddition reactions, from the initial hypothesis to the final analysis and comparison with experimental data.
Caption: A flowchart of a typical DFT study on cycloaddition reactions.
Representative [3+2] Cycloaddition Pathway
This diagram illustrates a generalized [3+2] cycloaddition reaction, a common pathway for activated alkynes.
Caption: A generalized energy profile for a [3+2] cycloaddition reaction.
References
A Comparative Guide to the Kinetic Analysis of Acetal Hydrolysis: Featuring 1,1-Diethoxypent-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of the hydrolysis of 1,1-Diethoxypent-2-yne and other relevant acetal and ketal compounds. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for understanding the stability and reactivity of these important chemical entities.
Introduction to Acetal Hydrolysis
Acetals and ketals are protecting groups for aldehydes and ketones, respectively, and are characterized by their stability under neutral and basic conditions. However, they readily undergo hydrolysis under acidic conditions to regenerate the parent carbonyl compound and alcohols. The rate of this hydrolysis is highly dependent on the structure of the acetal/ketal and the pH of the environment.[1] The acid-catalyzed hydrolysis of acetals is a fundamental reaction in organic chemistry with significant implications in drug delivery, material science, and organic synthesis.[2][3]
The general mechanism for acid-catalyzed acetal hydrolysis proceeds through a series of steps that are essentially the reverse of acetal formation.[4][5][6] The reaction is initiated by protonation of one of the alkoxy groups, which then departs as an alcohol to form a resonance-stabilized oxocarbenium ion.[1][7] This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which further hydrolyzes to the corresponding carbonyl compound and another molecule of alcohol. The formation of the oxocarbenium ion is generally considered the rate-determining step.[1]
Comparative Kinetic Data
The rate of acetal hydrolysis is significantly influenced by electronic and steric factors. Electron-donating groups attached to the acetal carbon stabilize the oxocarbenium ion intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate and slow down the reaction. Steric hindrance around the acetal carbon can also affect the rate of hydrolysis.
The following table summarizes the half-lives (t½) for the hydrolysis of various acetals under acidic conditions, providing a basis for comparison.
| Acetal/Ketal | Structure | Conditions | Half-life (t½) | Reference |
| Acetal 13 | Not specified in source | Typical TFA conditions | 4.08 min | [2] |
| Acetal 13 | Reduced TFA conditions | 25.33 min | [2] | |
| Acetal 15 | Not specified in source | pH 5 buffer | 70.4 hours | [2] |
| Acetal 18 | Not specified in source | Reduced TFA conditions | 4.82 min | [2] |
| Acetal 18 | Not specified in source | pH 5 buffer | 425 hours | [2] |
| Phthalimide-substituted ketal 4 | Not specified in source | pH 5 | ~33 hours | [2] |
| Trifluoroacetamide-substituted ketal 3 | Not specified in source | pH 5 | 32.33 ± 0.90 hours | [2] |
Experimental Protocol for Kinetic Analysis of Acetal Hydrolysis
The following is a general protocol for determining the kinetics of hydrolysis of an acetal, such as this compound, using Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Materials and Reagents:
-
Acetal of interest (e.g., this compound)
-
Deuterated solvent (e.g., CD3CN, D2O)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Buffer solution (for pH-controlled studies)
-
NMR tubes
-
NMR spectrometer
2. Sample Preparation:
-
Prepare a stock solution of the acetal in a deuterated solvent (e.g., 25 mM in CD3CN).
-
Prepare a stock solution of the acid catalyst in D2O (e.g., 10 mM TFA in D2O).
-
In an NMR tube, mix the acetal solution with the acid catalyst solution in a defined ratio (e.g., 0.3 mL of acetal solution and 0.1 mL of acid solution).[2]
3. NMR Data Acquisition:
-
Immediately after mixing, place the NMR tube in the NMR spectrometer.
-
Acquire a series of 1H NMR spectra at regular time intervals. The time interval will depend on the expected rate of reaction and should be chosen to provide a sufficient number of data points to accurately define the kinetic curve.
4. Data Analysis:
-
Identify the signals corresponding to the starting acetal and the product aldehyde/ketone.
-
Integrate the signals of a characteristic peak for both the reactant and the product in each spectrum.
-
Calculate the concentration of the acetal at each time point based on the relative integration of the signals.
-
Plot the natural logarithm of the acetal concentration versus time.
-
If the reaction follows first-order kinetics, the plot will be a straight line. The negative of the slope of this line will be the pseudo-first-order rate constant (k).
-
The half-life (t½) of the reaction can be calculated using the equation: t½ = 0.693 / k.[2]
Visualizing the Reaction and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Purity Assessment of 1,1-Diethoxypent-2-yne: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1,1-Diethoxypent-2-yne, a valuable alkynyl acetal building block in organic synthesis. This document outlines detailed experimental protocols and presents a direct comparison of the performance of these two critical analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For the analysis of acetals such as this compound, which can be susceptible to hydrolysis under acidic conditions, a reversed-phase method with a basic modifier in the mobile phase is recommended to ensure the integrity of the analyte during analysis.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a basic aqueous buffer (e.g., 10 mM ammonium bicarbonate in water, pH 8.5) is proposed. A typical starting ratio would be 60:40 (v/v) acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm is suggested, as the alkyne functionality exhibits some absorbance at lower wavelengths.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the volatile nature of this compound, Gas Chromatography (GC) presents a powerful alternative for its purity assessment. When coupled with a Mass Spectrometer (MS), this technique provides not only quantitative data but also structural information, aiding in the identification of any impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dilute the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Performance Comparison
The choice between HPLC and GC-MS for the purity analysis of this compound will depend on the specific requirements of the analysis, including the need for structural confirmation of impurities and the desired sensitivity.
| Parameter | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Run Time | 10 - 30 minutes | 15 - 40 minutes |
| Detection | UV-Vis, Refractive Index, Fluorescence, etc. | Mass Spectrometry (MS), Flame Ionization (FID), etc. |
| Limit of Detection (LOD) | ~1 - 10 µg/mL (with UV detection) | ~0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | ~5 - 30 µg/mL (with UV detection) | ~0.5 - 5 µg/mL |
| Sample Volatility | Not required | Required |
| Impurity Identification | Based on retention time comparison with standards. | Structural information from mass spectra aids in identification. |
| Potential Issues | Acetal hydrolysis on acidic silica-based columns. | Thermal degradation of labile compounds in the injector. |
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the purity assessment of this compound, from sample preparation to data analysis.
Signaling Pathway for Method Selection
The decision to use HPLC or GC-MS can be guided by the specific analytical needs. The following diagram outlines a decision-making pathway.
Validation of a Synthetic Route to 1,1-Diethoxypent-2-yne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a primary synthetic route to 1,1-diethoxypent-2-yne, a valuable building block in organic synthesis. The performance of this route is evaluated against a viable alternative, supported by experimental data to inform synthetic strategy and decision-making in research and development.
Executive Summary
The synthesis of this compound is most commonly achieved through the alkylation of the acetylide derived from 3,3-diethoxy-1-propyne. This method offers a straightforward and high-yielding pathway to the desired product. An alternative approach involves a two-step process starting from 1,1-diethoxy-3-bromo-prop-1-ene via an elimination reaction followed by alkylation. While both routes can yield the target compound, the direct alkylation of 3,3-diethoxy-1-propyne is generally more efficient and proceeds in a single step from the terminal alkyne. This guide presents a detailed comparison of these two synthetic strategies, including experimental protocols and a summary of key performance indicators.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the validated synthetic route and a principal alternative.
| Parameter | Route 1: Alkylation of 3,3-Diethoxy-1-propyne | Route 2: From 1,1-Diethoxy-3-bromo-prop-1-ene |
| Starting Material | 3,3-Diethoxy-1-propyne | 1,1-Diethoxy-3-bromo-prop-1-ene |
| Key Reagents | n-Butyllithium, Ethyl Iodide | Potassium tert-butoxide, Ethyl Iodide |
| Number of Steps | 1 | 2 (Elimination, then Alkylation) |
| Reaction Temperature | -78 °C to room temperature | Room temperature to reflux |
| Reaction Time | 2-4 hours | 4-8 hours |
| Reported Yield | ~85% | Not explicitly reported for the full sequence |
| Purification Method | Distillation | Distillation |
Experimental Protocols
Route 1: Alkylation of 3,3-Diethoxy-1-propyne (Validated Route)
This procedure details the synthesis of this compound from the commercially available 3,3-diethoxy-1-propyne.
Materials:
-
3,3-Diethoxy-1-propyne (propargylaldehyde diethyl acetal)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Ethyl iodide (EtI)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3,3-diethoxy-1-propyne (1.0 equivalent) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium in hexanes (1.05 equivalents) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The formation of the lithium acetylide may result in the formation of a precipitate. The reaction mixture is stirred at this temperature for 1 hour.
-
Ethyl iodide (1.1 equivalents) is then added dropwise to the suspension at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.
Route 2: From 1,1-Diethoxy-3-bromo-prop-1-ene (Alternative Route)
This alternative two-step route involves the formation of the terminal alkyne followed by alkylation.
Step 2a: Elimination to form 3,3-Diethoxy-1-propyne
Materials:
-
1,1-Diethoxy-3-bromo-prop-1-ene
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol or THF
Procedure:
-
A solution of 1,1-diethoxy-3-bromo-prop-1-ene (1.0 equivalent) in anhydrous tert-butanol is treated with potassium tert-butoxide (1.1 equivalents) at room temperature.
-
The reaction mixture is stirred for 2-4 hours or until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 3,3-diethoxy-1-propyne can be purified by distillation.
Step 2b: Alkylation to form this compound
The procedure for the alkylation of the 3,3-diethoxy-1-propyne formed in Step 2a is identical to the protocol described in Route 1 .
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the validated synthetic route and the key transformations involved.
Caption: Workflow for the synthesis of this compound via Route 1.
Caption: Key chemical transformations in the validated synthetic route.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,1-Diethoxypent-2-yne
For researchers and professionals in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as the highly flammable and potentially reactive compound 1,1-Diethoxypent-2-yne, is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this substance, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of structurally similar chemicals, including flammable liquid ethers and alkynes, which are known to be reactive and potentially form explosive peroxides.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. Based on its chemical structure, it should be treated as a highly flammable liquid that is harmful to aquatic life. Vapors may form explosive mixtures with air. Ethers are also known to form explosive peroxides upon exposure to air and light.[1][2][3]
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (nitrile or polyvinyl alcohol are often recommended for similar ethers)[1]
-
Safety goggles with side shields or a face shield[2]
Handling Precautions:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.[1][2]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.
-
Use only non-sparking tools and explosion-proof electrical equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
Quantitative Data Summary
| Parameter | Value/Information | Source/Analogy |
| GHS Hazard Class | Flammable Liquid (Category 2), Skin Irritant, Eye Irritant, Aquatic Hazard (Acute) | Based on similar compounds like 1,1-diethoxyethane. |
| Peroxide Formation | Can form explosive peroxides upon storage, especially when exposed to air and light. | A known characteristic of ethers.[1][2][3] |
| Disposal Route | Hazardous Waste | Standard procedure for flammable and reactive organic chemicals.[1][4][5] |
| Spill Response | Use absorbent, non-combustible materials like sand or vermiculite. | General procedure for flammable liquid spills.[4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that requires careful planning and execution.
Waste Identification and Segregation
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the appropriate hazard pictograms (e.g., flammable).
-
Segregation: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as acids, bases, and oxidizing agents. Collect it with other non-halogenated organic solvent waste.
Peroxide Testing and Management
Given that ethers can form explosive peroxides, it is crucial to test for their presence before disposal, especially if the container has been opened and stored for some time.[1][2]
-
Testing: Use peroxide test strips to check for the presence of peroxides.
-
Positive Test: If the test is positive, do not attempt to handle or dispose of the material. Contact your institution's Environmental Health and Safety (EHS) office or a professional hazardous waste disposal service immediately for guidance.[1] Do not move a container with visible crystal formation around the cap, as these could be explosive peroxide crystals. [2][3]
Containerization and Storage
-
Original Container: Whenever possible, store the waste in its original container.[4]
-
Compatible Container: If the original container is not available or compromised, use a compatible, tightly sealed container.
-
Storage: Store the sealed container in a flammable liquids cabinet until it is collected for disposal.
Professional Waste Disposal
-
Contact Professionals: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company or your institution's EHS department.[4]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1][4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: For small spills (<1 L), trained personnel wearing appropriate PPE may contain the spill using an absorbent, non-combustible material such as sand or vermiculite.[1][4]
-
Large Spills: For large spills (>1 L), evacuate the area and contact your institution's emergency response team and EHS office immediately.[1]
-
Cleanup: Collect the absorbent material and contaminated items into a sealed, labeled container for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,1-Diethoxypent-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1,1-Diethoxypent-2-yne in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and operational integrity.
Hazard Assessment
-
Flammability: Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces. Use of explosion-proof electrical and ventilating equipment is required.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Peroxide Formation: May form explosive peroxides upon exposure to air, especially when concentrated or distilled.[1]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[2]
-
Aquatic Toxicity: Harmful to aquatic life.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is based on a comprehensive risk assessment for handling flammable and irritating organic compounds.
| Body Part | Required PPE | Material/Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles (EN 166 or equivalent).[3] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are rated for protection against ethers and flammable liquids.[5] |
| Body | Flame-Resistant Lab Coat | A lab coat made of flame-resistant material (e.g., Nomex) is mandatory. |
| Respiratory | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
| Footwear | Closed-Toe Shoes | Leather or other chemical-resistant material. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in an experiment.
3.1. Receiving and Storage
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[2]
-
Inert Atmosphere: If possible, store under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.
-
Ignition Sources: Ensure the storage area is free from ignition sources.[2]
3.2. Experimental Workflow
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and have it properly donned.
-
Set up all experimental apparatus, ensuring all glassware is free of cracks and stars.
-
Ground all metal equipment to prevent static discharge.[1]
-
-
Dispensing:
-
Use only non-sparking tools for opening and closing containers.[1]
-
Dispense the required amount of this compound inside the fume hood.
-
Keep the container tightly closed when not in use.
-
-
Reaction:
-
Perform all reactions within the fume hood.
-
If heating is required, use a heating mantle or oil bath with a temperature controller. Do not use open flames.
-
-
Post-Reaction:
-
Quench the reaction carefully according to the specific experimental protocol.
-
Prepare for waste disposal as outlined in the disposal plan.
-
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm and ensure safety.
4.1. Waste Segregation
-
Liquid Waste:
-
Collect all unused this compound and reaction residues in a dedicated, labeled, and sealed waste container.
-
The container must be compatible with flammable organic liquids.
-
-
Solid Waste:
-
Contaminated items such as gloves, paper towels, and pipette tips must be collected in a separate, clearly labeled solid waste container.
-
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards (e.g., "Flammable Liquid Waste: this compound").
-
Storage: Store waste containers in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Collection: Arrange for collection by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Do not pour down the drain.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
